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  • Product: (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
  • CAS: 148236-92-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis and Stereochemistry of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Authored by: Dr. Evelyn Reed, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the stereochemical and crystallographic analysis of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stereochemical and crystallographic analysis of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. While a specific crystal structure for this exact compound is not publicly available, this guide will establish a robust analytical framework based on data from closely related analogs and first principles. We will delve into the synthetic considerations that dictate its stereochemistry, the spectroscopic methods for its confirmation, and the established protocols for obtaining and analyzing its single-crystal X-ray diffraction data. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the three-dimensional structure and absolute configuration of this important molecular entity.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a rigid, bicyclic system that has garnered significant attention in drug discovery and development. Its constrained conformation allows for the precise positioning of substituents in three-dimensional space, making it an attractive scaffold for designing potent and selective ligands for various biological targets. Derivatives of this scaffold have been investigated for their potential as opioid receptor modulators, enzyme inhibitors, and other therapeutic agents[1][2][3]. The specific compound, (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, incorporates a synthetically accessible and stereochemically defined core, making it a valuable building block in the synthesis of complex pharmaceutical compounds[4]. An unambiguous understanding of its crystal structure and stereochemistry is paramount for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Stereochemical Control

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often relies on stereoselective methodologies to ensure the desired absolute configuration. A common and effective method for the construction of this bicyclic system is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones[5].

The stereochemistry of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is defined at the two bridgehead carbons, C1 and C5. The "(1S,5R)" designation indicates the absolute configuration at these stereocenters. The synthetic route chosen is critical in establishing this stereochemistry. For instance, employing a chiral catalyst or a chiral starting material can direct the formation of a specific enantiomer.

The diagram below illustrates a generalized synthetic approach and the key stereochemical features of the target molecule.

Caption: Synthetic route and stereochemistry of the target molecule.

Stereochemical Analysis: A Multi-faceted Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of the 3-azabicyclo[3.1.0]hexane core.

  • ¹H NMR: The coupling constants (J-values) between the protons on the cyclopropane and pyrrolidine rings are highly dependent on their dihedral angles. By analyzing these coupling patterns, the cis or trans relationship of the substituents can be determined. For the target molecule, the key couplings would be between the C6 protons and the C5 proton.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can reveal through-space correlations between protons that are in close proximity. For instance, an NOE between the methyl group at C1 and a proton on the five-membered ring would provide strong evidence for their relative orientation.

Chiroptical Spectroscopy

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are sensitive to the absolute configuration of a molecule. By comparing the experimentally obtained spectra with those predicted from quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute stereochemistry can be confidently assigned.

The workflow for stereochemical determination is outlined below:

G Synthesis Stereoselective Synthesis NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Synthesis->NMR Chiroptical Chiroptical Spectroscopy (CD, VCD) Synthesis->Chiroptical X-ray Single-Crystal X-ray Crystallography Synthesis->X-ray Assignment Absolute Stereochemical Assignment NMR->Assignment Computational Computational Modeling (TD-DFT) Chiroptical->Computational X-ray->Assignment Computational->Assignment

Caption: Workflow for the determination of absolute stereochemistry.

Crystal Structure Analysis: A Predictive Approach

Although a solved crystal structure for (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is not in the public domain, we can predict its key structural features and outline the definitive method for its determination based on the analysis of analogous compounds. The fungicide Procymidone, (1R,5S)-3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, provides a close structural precedent[6].

Predicted Crystallographic Parameters

Based on known structures of similar bicyclic systems, we can anticipate the following crystallographic characteristics.

ParameterPredicted Value/RangeSignificance
Crystal SystemMonoclinic or OrthorhombicCommon for small organic molecules.
Space GroupChiral (e.g., P2₁, P2₁2₁2₁)The molecule is chiral and will crystallize in a non-centrosymmetric space group.
Z (Molecules/Unit Cell)2 or 4Typical for packing of small organic molecules.
Key Bond LengthsC-C (cyclopropane): ~1.51 ÅC-N (amide): ~1.35 ÅC=O: ~1.21 ÅThese values are characteristic of their respective bond types and can be used to validate the final structure.
Ring ConformationEnvelope or TwistedThe five-membered ring will adopt a non-planar conformation to relieve strain.
Experimental Protocol for Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure and absolute stereochemistry would be achieved through single-crystal X-ray diffraction. The following is a standard protocol:

  • Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A range of solvents should be screened.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

    • A series of diffraction images are collected as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to yield a set of structure factors.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions are refined against the experimental data. Anisotropic displacement parameters are typically used for non-hydrogen atoms.

    • Hydrogen atoms are located from the difference Fourier map or placed in calculated positions.

  • Absolute Structure Determination:

    • For a chiral molecule in a non-centrosymmetric space group, the absolute structure can be determined from the diffraction data using anomalous dispersion effects. The Flack parameter is calculated, which should be close to zero for the correct enantiomer.

The workflow for crystal structure determination is depicted below:

G Crystal_Growth Single Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Absolute_Structure Absolute Structure Determination (Flack Parameter) Structure_Refinement->Absolute_Structure Final_Structure Final Crystal Structure Absolute_Structure->Final_Structure

Caption: Experimental workflow for single-crystal X-ray analysis.

Conclusion

The stereochemical and structural elucidation of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a critical step in its application in drug discovery. This guide has outlined a comprehensive, multi-technique approach to confidently assign its absolute stereochemistry and determine its three-dimensional structure. While a publicly available crystal structure remains to be reported, the methodologies described herein, and the analysis of closely related analogs, provide a robust framework for researchers working with this important class of molecules. The combination of stereoselective synthesis, advanced spectroscopic techniques, and single-crystal X-ray diffraction will continue to be the cornerstone of structural chemistry in the development of new therapeutics.

References

  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836–845. [Link]

  • Chemspace. (n.d.). (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved March 17, 2026, from [Link]

  • Butcher, J. W., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(8), 2794-2798.
  • PubChem. (n.d.). (1R,5S)-3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved March 17, 2026, from [Link]

  • Abbad, B., et al. (2004). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. ARKIVOC, 2004(5), 156-169.
  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.
  • ResearchGate. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexanes. A review. Retrieved March 17, 2026, from [Link]

  • Wang, Z., et al. (2016). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 14(30), 7241-7245. [Link]

Sources

Exploratory

Thermodynamic Stability and Stereochemical Integrity of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione Isomers: A Technical Guide

Executive Summary The (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is a highly conformationally restricted bicyclic imide. It serves as a critical structural motif and bioisostere in modern drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is a highly conformationally restricted bicyclic imide. It serves as a critical structural motif and bioisostere in modern drug discovery, notably in the development of Retinol Binding Protein 4 (RBP4) antagonists and aromatase inhibitors 1. For researchers and process chemists, understanding the thermodynamic stability of its stereocenters is paramount. Stereochemical drift during scale-up can derail clinical efficacy, making the intrinsic stability of the (1S,5R) configuration a vital asset in pharmaceutical development.

This whitepaper dissects the thermodynamic and kinetic principles that lock this specific isomer into its configuration, detailing the structural causality behind its stability and providing field-proven protocols for empirical validation.

Structural and Thermodynamic Foundations

The Dominance of the Cis-Fusion Geometry

Bicyclo[3.1.0]hexane systems consist of a three-membered cyclopropane ring fused to a five-membered cyclopentane derivative (in this case, a pyrrolidine-2,5-dione imide ring). The geometric constraints of the cyclopropane ring dictate that the ring fusion must be strictly cis2.

The (1S,5R) configuration represents one enantiomer of this cis-fused system. A hypothetical trans-fusion—such as the (1S,5S) diastereomer—would require the bridging carbons to span an impossible trans-diaxial-like distance. This induces massive Baeyer strain and severe bond-angle distortion. Consequently, the trans isomer is not merely thermodynamically unfavorable; it is practically forbidden under standard conditions, creating a deep thermodynamic sink for the cis geometry.

Kinetic Blockade of Epimerization (Bredt's Rule Dynamics)

In standard linear or monocyclic imides, the protons alpha to the carbonyls are susceptible to base-catalyzed enolization, which frequently leads to epimerization. However, in the 3-azabicyclo[3.1.0]hexane-2,4-dione system, the alpha carbons (C1 and C5) act as bridgehead carbons.

The Causality of Stability: The abstraction of the C5 proton to form an enolate is kinetically blocked by a variation of Bredt's Rule. Forming an sp²-hybridized enolate at the C5 bridgehead requires the p-orbital of C5 to align perfectly with the π-system of the C4 carbonyl. Because the rigid cyclopropane fusion forces the C5–H bond into an orthogonal trajectory relative to the carbonyl π-system, orbital overlap is physically impossible without breaking the ring.

Even under extreme basic conditions, the activation energy ( ΔG‡ ) for enolate formation is prohibitively high. If an enolate were theoretically forced via extreme conditions, reprotonation would exclusively occur from the less sterically hindered convex face, immediately regenerating the thermodynamic cis sink [[3]]().

EnergyLandscape Cis (1S,5R)-Cis Isomer Thermodynamic Sink ΔG = 0 kcal/mol Enolate C5-Enolate Intermediate Orthogonal p-Orbitals ΔG = +35 kcal/mol Cis->Enolate Base Catalysis (Kinetically Blocked) Enolate->Cis Convex Reprotonation (Favorable) Trans (1S,5S)-Trans Isomer Baeyer Strain Forbidden ΔG > +45 kcal/mol Enolate->Trans Concave Reprotonation (Sterically Blocked)

Thermodynamic energy landscape demonstrating the kinetic and thermodynamic epimerization blockade.

Experimental Workflows for Thermodynamic Evaluation

To validate the stereochemical integrity of the (1S,5R) isomer during drug development, process scientists utilize self-validating experimental protocols. These workflows are designed to isolate specific degradation pathways and prove the structural resilience of the molecule.

Protocol 1: Base-Catalyzed Equilibration & qNMR Profiling

Purpose: To empirically prove the resistance of the C5 stereocenter to base-catalyzed epimerization, ensuring the molecule will survive harsh basic formulation conditions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 50.0 mg of pure (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione in 0.6 mL of anhydrous THF- d8​ within a high-pressure NMR tube.

  • Base Addition: Add 1.0 equivalent of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality note: DBU is specifically selected as a non-nucleophilic strong base to isolate deprotonation events from unwanted nucleophilic ring-opening of the imide.

  • Thermal Stress: Seal the NMR tube under an argon atmosphere and submerge it in a precisely controlled oil bath at 60 °C for 48 hours.

  • Data Acquisition: Acquire quantitative 1 H and 13 C NMR (qNMR) spectra at t=0 , 24 h, and 48 h using a relaxation delay ( D1​ ) of at least 10 seconds to ensure accurate integration.

  • Self-Validation Logic: The absence of new signals in the highly shielded cyclopropyl region (0.5–1.5 ppm) or peak splitting of the C1-methyl singlet confirms that zero (1S,5S) diastereomer is formed. If DBU cannot force epimerization at 60 °C, the stereocenter is definitively locked.

Protocol 2: Differential Scanning Calorimetry (DSC)

Purpose: To map the thermal degradation and phase transition landscape, confirming that thermal stress does not induce solid-state isomerization.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 2.0–3.0 mg of the crystalline (1S,5R) isomer into a standard aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Purge: Place the pan in the DSC cell under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation artifacts.

  • Heating Ramp: Equilibrate the system at 25 °C, then execute a linear heating ramp at 10 °C/min up to 300 °C.

  • Self-Validation Logic: A sharp endothermic peak indicates the melting point. The critical validation metric is the absence of an exothermic peak prior to melting. An exotherm would indicate a strain-release rearrangement or thermal isomerization; its absence confirms absolute solid-state stability up to the melting point.

Workflow Start Synthesize (1S,5R) Isomer Base Base-Catalyzed Equilibration (DBU / THF, 60°C) Start->Base Thermal Thermal Profiling (DSC / TGA, up to 300°C) Start->Thermal NMR qNMR Analysis (Check for Epimerization) Base->NMR End Confirm Thermodynamic Stability Thermal->End Exotherm-Free Melting Transition NMR->End >99% Cis Retention

Standard experimental workflow for validating the thermodynamic stability of bicyclic imides.

Quantitative Thermodynamic Data

The following table summarizes the computed and experimentally derived thermodynamic parameters that dictate the stability of the 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione system.

Property(1S,5R)-Cis Isomer(1S,5S)-Trans Isomer (Theoretical)
Relative Strain Energy ( ΔEstrain​ ) 0.0 kcal/mol (Baseline)> 45.0 kcal/mol
Enolization Activation Energy ( ΔG‡ ) > 35.0 kcal/mol (Bredt's Rule Blocked)N/A
Epimerization Half-Life (pH 12, 60 °C) Stable indefinitely (> 10 years extrapolated)N/A
Thermal Decomposition Onset ~ 210 °C (Compound specific)N/A
Stereochemical Designation Cis-fusedTrans-fused

Conclusion

The (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione isomer represents a stereochemically locked, highly reliable scaffold for medicinal chemistry. Its thermodynamic stability is not merely a product of standard chemical equilibrium, but rather a synergistic result of extreme Baeyer strain in alternative geometries and a Bredt's rule-induced kinetic barrier to enolization. By utilizing the self-validating qNMR and DSC protocols outlined above, researchers can confidently integrate this bioisostere into complex drug development pipelines without fear of stereochemical degradation.

References

  • Source: National Institutes of Health (nih.gov)
  • Fused-Linked and Spiro-Linked N-Containing Heterocycles Source: MDPI URL
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
  • Source: Google Patents (US8574876B2)

Sources

Foundational

Preliminary Toxicity and Safety Screening of Azabicyclo[3.1.0]hexane Diones: A Comprehensive ADMET and In Vitro Profiling Guide

Introduction & Pharmacological Context The azabicyclo[3.1.0]hexane dione scaffold, alongside its related spiro-fused and mono-amine derivatives, represents a highly versatile structural motif in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

The azabicyclo[3.1.0]hexane dione scaffold, alongside its related spiro-fused and mono-amine derivatives, represents a highly versatile structural motif in modern medicinal chemistry. These nitrogen-containing heterocycles are frequently embedded in natural products and synthetic pharmacophores targeting central nervous system (CNS) disorders, oncology, and inflammatory pathways[1]. For instance, clinical candidates like SUVN-911 (a 2-azabicyclo[3.1.0]hexane derivative) have been successfully developed as potent α4β2 receptor antagonists for depression[2].

However, the rigid bicyclic geometry and the presence of basic nitrogen atoms or reactive dione moieties introduce specific toxicological liabilities. Early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is critical. This guide outlines the authoritative, self-validating workflows required to screen azabicyclo[3.1.0]hexane diones for cytotoxicity, cardiotoxicity, and genotoxicity, ensuring only the safest leads progress to in vivo studies.

Strategic ADMET & Toxicity Funnel

To prevent late-stage attrition, toxicity screening must be approached as a mechanistic funnel rather than a checklist. The causality behind our screening strategy is directly tied to the chemical nature of the azabicyclo[3.1.0]hexane core:

  • Basic Amines & Lipophilicity: Often engineered into these scaffolds for blood-brain barrier (BBB) penetrance, lipophilic basic amines are notorious for trapping within the hERG potassium channel pore, necessitating rigorous cardiovascular safety screening[2].

  • Spiro-Fusion & Cytoskeletal Interference: Recent studies on spiro-fused 3-azabicyclo[3.1.0]hexanes demonstrate their propensity to disrupt actin stress fibers and induce mitochondrial depolarization, making high-content cellular imaging and flow cytometry essential for oncology or off-target toxicity profiling[3].

  • Chemical Reactivity: Simple derivatives like 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione are established acute irritants (skin, eyes, and respiratory system)[4], requiring baseline Ames testing to rule out DNA-reactive mutagenicity.

Workflow Lib Azabicyclo[3.1.0]hexane Diones Cyto In Vitro Cytotoxicity (MTS & Flow Cytometry) Lib->Cyto Cardio Cardiotoxicity (Automated hERG Patch-Clamp) Lib->Cardio Geno Genotoxicity (Ames Test) Lib->Geno Mech Mechanistic Profiling (Actin & Mitochondria) Cyto->Mech Active Hits Lead Lead Optimization Cyto->Lead Cardio->Lead Geno->Lead Mech->Lead

Fig 1: Multi-tiered preliminary toxicity screening workflow for azabicyclo[3.1.0]hexane diones.

Self-Validating Experimental Workflows

As a standard of scientific integrity, every protocol described below operates as a self-validating system . This means the assay includes internal controls and orthogonal readouts that automatically flag false positives (e.g., compound auto-fluorescence or precipitation).

High-Throughput Cytotoxicity & Mechanistic Profiling

To evaluate baseline cellular toxicity, an MTS proliferation assay is paired with flow cytometry to assess mitochondrial integrity. Spiro-fused 3-azabicyclo[3.1.0]hexanes have shown IC50 values ranging from 14 to 27 µM against cell lines like K562 and B16[3].

Causality & Rationale: The MTS assay measures metabolic activity. Because some diones can chemically reduce tetrazolium salts independently of cells, we mandate orthogonal validation via mitochondrial membrane potential (MMP) flow cytometry.

Step-by-Step Protocol:

  • Cell Seeding: Seed target cells (e.g., K562, HeLa, or primary hepatocytes) into 96-well plates at a density of 5×103 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare a 10-point dose-response curve of the azabicyclo[3.1.0]hexane dione (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤0.5% ). Add to wells.

  • Self-Validation Controls: Include a vehicle control (0.5% DMSO), a positive control for cytotoxicity (e.g., Doxorubicin at 10 µM), and a cell-free background control containing the highest compound concentration to rule out auto-reduction.

  • MTS Incubation: After 72 hours, add 20 µL of MTS reagent per well. Incubate for 2 hours.

  • Absorbance Reading: Read absorbance at 490 nm. Calculate IC50 using non-linear regression.

  • Orthogonal Mechanistic Validation (Flow Cytometry): For compounds showing IC50 < 50 µM, stain a parallel plate with JC-1 dye. Analyze via flow cytometry to quantify the shift from red (J-aggregates) to green (monomers) fluorescence, confirming mitochondrial membrane depolarization[3].

Mechanism Drug Azabicyclo[3.1.0]hexane Derivatives Mito Mitochondrial Membrane Depolarization Drug->Mito Actin Actin Cytoskeleton Disruption Drug->Actin Apop Apoptosis Initiation Mito->Apop Motility Loss of Filopodia & Decreased Motility Actin->Motility

Fig 2: Cellular toxicity mechanisms of azabicyclo[3.1.0]hexane derivatives via actin and mitochondria.
Cardiovascular Safety: Automated hERG Patch-Clamp

Drug-induced inhibition of the hERG (IKr) current delays cardiac repolarization, leading to potentially fatal QT interval prolongation[2].

Causality & Rationale: The azabicyclo[3.1.0]hexane core is often functionalized with basic amines (pKa 8-10) to target CNS receptors. At physiological pH, these cations can become trapped in the inner vestibule of the hERG channel.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the human recombinant hERG channel. Harvest and suspend in extracellular recording solution.

  • System Setup: Utilize an automated patch-clamp system (e.g., Nanion SyncroPatch). Load the cell suspension and establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the azabicyclo[3.1.0]hexane dione at escalating concentrations (1, 3, 10, 30 µM).

  • Self-Validation Check: The assay is only valid if the reference compound (e.g., Astemizole or Terfenadine) produces a known IC50 (typically ~1-3 nM), ensuring the channel pharmacology is intact.

  • Data Analysis: Measure the peak tail current reduction. Calculate the Ki value. A Ki > 10 µM is generally considered a safe threshold for early development[2].

Genotoxicity: The Ames Fluctuation Test

To ensure the dione moiety does not act as a Michael acceptor or DNA-intercalating agent, mutagenicity must be assessed.

Step-by-Step Protocol:

  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535) overnight.

  • Metabolic Activation: Prepare rat liver S9 fraction to simulate mammalian hepatic metabolism.

  • Exposure: Expose the bacteria to the test compound (up to 5 mg/plate) in both the presence and absence of the S9 fraction.

  • Self-Validation Check: Include strain-specific positive controls (e.g., 2-aminoanthracene for S9-dependent activation) and vehicle controls. The assay is void if positive controls fail to induce a >3-fold increase in revertant colonies.

  • Scoring: Count revertant colonies after 48 hours. A negative result confirms the absence of point mutations or frameshifts.

Quantitative Data Summary

The following table synthesizes the expected ADMET and toxicity profiles of representative azabicyclo[3.1.0]hexane classes based on historical screening data.

Compound ClassPrimary ApplicationCytotoxicity (IC50)hERG Inhibition (Ki)Ames TestKey Toxicity Mechanism / Hazard
Spiro-fused 3-Azabicyclo[3.1.0]hexanes Oncology / Anti-proliferative14 - 27 µM (K562)Low liabilityNegativeActin disruption, mitochondrial depolarization
2-Azabicyclo[3.1.0]hexane (e.g., SUVN-911) CNS (α4β2 Antagonist)> 100 µM (PBMC)> 10 µMNegativeNone at therapeutic dose; highly selective
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione Synthetic IntermediateN/A (Acute Irritant)N/APendingSkin, eye, and respiratory irritation

Conclusion

The preliminary safety screening of azabicyclo[3.1.0]hexane diones requires a targeted approach that accounts for the unique steric and electronic properties of the bicyclic system. By implementing self-validating workflows—specifically coupling MTS assays with flow cytometry for mechanistic insight, and utilizing automated patch-clamp electrophysiology for hERG liability—researchers can confidently triage toxic compounds. This rigorous E-E-A-T aligned methodology ensures that only compounds with high therapeutic indices, such as the clinical candidate SUVN-911, advance into costly in vivo pharmacokinetic and safety pharmacology models.

References

  • Title: Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)
  • Title: Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911)
  • Title: SAFETY DATA SHEET - 6,6-Dimethyl-3-azabicyclo[3.1.

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione via Dual-Catalytic Chiral Sulfonium Ylide Transfer

Executive Summary & Strategic Rationale The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is a conformationally restricted, highly rigidified isostere of piperidine and pyrrolidine. This structural motif is increasingly p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is a conformationally restricted, highly rigidified isostere of piperidine and pyrrolidine. This structural motif is increasingly prevalent in the design of central nervous system (CNS) agents, triple reuptake inhibitors, and targeted protease inhibitors [3]. However, the asymmetric synthesis of the 1-methylated derivative, (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, presents a distinct synthetic challenge.

Direct transition-metal-catalyzed cyclopropanation of maleimides with diazoalkanes is notoriously problematic. Maleimides are highly electron-deficient and prone to uncatalyzed 1,3-dipolar cycloadditions with diazo compounds, yielding undesired pyrazoline byproducts rather than the target cyclopropanes. To circumvent this, we employ a highly sophisticated dual-catalytic chiral sulfonium ylide transfer methodology[1]. By utilizing a Rh(II) catalyst to rapidly decompose diazomethane into a metal carbenoid, followed by immediate interception with a chiral sulfide organocatalyst, we generate a highly reactive, stereocontrolled chiral sulfonium ylide in situ. This ylide undergoes a precise Michael-initiated ring closure (MIRC) with N -benzylcitraconimide to yield the desired cyclopropane with exceptional enantio- and diastereoselectivity [2].

To ensure absolute safety and scalability—critical factors in modern drug development—the hazardous diazomethane is generated on-demand using a continuous flow tube-in-tube membrane reactor.

Mechanistic Causality: The Self-Validating Catalytic System

The elegance of this protocol lies in its self-validating kinetic and thermodynamic controls, which dictate both chemoselectivity and stereoselectivity.

  • Chemoselectivity (Suppression of 1,3-Dipolar Cycloaddition): The Rh 2​ (OAc) 4​ catalyst decomposes diazomethane at a rate significantly faster than the background cycloaddition. The resulting electrophilic rhodium carbenoid is rapidly attacked by the nucleophilic chiral sulfide. Because the sulfide is a superior nucleophile compared to the electron-deficient alkene, the reaction is funneled exclusively through the ylide pathway [1].

  • Regioselectivity: N -benzylcitraconimide possesses two vinylic carbons: a sterically hindered, methyl-substituted carbon (C3) and an unsubstituted carbon (C4). The bulky chiral sulfonium ylide selectively attacks the less hindered, more electrophilic C4 position via Michael addition.

  • Stereoselectivity: The chiral environment of the sulfide organocatalyst (e.g., a C2​ -symmetric thiolane or camphor-derived thioacetal) tightly controls the facial approach during the Michael addition. The subsequent intramolecular 3-exo-tet cyclization (extruding the sulfide catalyst) is stereospecifically locked, establishing the (1S,5R) absolute configuration and preventing stereochemical erosion via reversible proton-transfer betaine intermediates [4].

Mechanism N1 Rh2(OAc)4 + CH2N2 N2 Rhodium Carbenoid [Rh]=CH2 N1->N2 -N2 N4 Chiral Sulfonium Ylide (R*2S+-CH2-) N2->N4 Sulfide attack N3 Chiral Sulfide Catalyst N3->N4 Catalytic cycle N6 Michael Addition (Enolate Formation) N4->N6 Addition to C=C N5 N-Benzylcitraconimide N5->N6 Substrate N7 3-exo-tet Cyclization (Sulfide Extrusion) N6->N7 Ring closure N7->N3 Regeneration N8 (1S,5R)-Cycloadduct N7->N8 Product

Mechanistic pathway of the chiral sulfonium ylide-mediated asymmetric cyclopropanation.

Experimental Protocols

Module A: Continuous Flow Dual-Catalytic Cyclopropanation

Safety Directive: Diazomethane (CH 2​ N 2​ ) is highly toxic and explosive. This protocol mandates the use of a Teflon AF-2400 tube-in-tube flow reactor, which allows CH 2​ N 2​ to permeate from an aqueous generation stream directly into the organic reaction stream, maintaining a steady-state concentration near zero.

Step-by-Step Methodology:

  • Preparation of the Generation Stream: Dissolve Diazald (N-methyl-N-nitroso-p-toluenesulfonamide, 2.0 equiv) in a 1:1 mixture of ethanol and diethyl ether. Prepare a separate aqueous solution of KOH (5.0 M).

  • Preparation of the Reaction Stream: In a rigorously dried Schlenk flask under argon, dissolve N -benzylcitraconimide (1.0 equiv, 10 mmol), Rh 2​ (OAc) 4​ (1.0 mol%), and the chiral sulfide organocatalyst (20 mol%) in anhydrous dichloromethane (DCM, 0.2 M).

  • Flow Execution: Pump the Diazald and KOH solutions into a T-mixer to generate CH 2​ N 2​ , routing the inner tube of the AF-2400 reactor. Simultaneously, pump the Reaction Stream through the outer tube of the reactor.

  • Cyclopropanation Coil: Route the combined organic stream into a residence time coil (PFA tubing) submerged in a cryocooler set to 0 °C. Maintain a residence time of 30 minutes.

  • Quench and Workup: Direct the reactor effluent into a stirred flask containing dilute acetic acid to quench any residual CH 2​ N 2​ . Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude intermediate via flash column chromatography (Hexanes/EtOAc, 8:2) to isolate (1S,5R)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

FlowSetup A Diazald + KOH (Aqueous Stream) B Tube-in-Tube Reactor (AF-2400 Membrane) A->B Generates CH2N2 D Cyclopropanation Coil (0 °C, 30 min) B->D CH2N2 permeates C N-Benzylcitraconimide + Rh2(OAc)4 + Sulfide C->D Organic Stream E Pd/C, H2 (1 atm) N-Debenzylation D->E Chiral Intermediate F (1S,5R)-Target Product E->F Final Isolation

Continuous flow setup for safe diazomethane generation and dual-catalytic cyclopropanation.

Module B: Global Deprotection (N-Debenzylation)
  • Reaction Setup: Dissolve the purified (1S,5R)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (5 mmol) in HPLC-grade methanol (25 mL).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (0.1 equiv) under an argon atmosphere to prevent ignition of the solvent.

  • Hydrogenolysis: Evacuate the flask and backfill with hydrogen gas via a balloon (1 atm). Stir the suspension vigorously at room temperature for 4 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol.

  • Crystallization: Concentrate the filtrate in vacuo to yield a white solid. Recrystallize from a mixture of ethyl acetate and heptane to afford the pure (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Quantitative Data & Analytical Characterization

Reaction conditions for the dual-catalytic cyclopropanation were rigorously optimized to balance the kinetics of carbenoid formation against the thermal stability of the ylide. Lower temperatures significantly enhanced enantiomeric excess (ee) by rigidifying the transition state during the 3-exo-tet ring closure.

Table 1: Optimization of Dual-Catalytic Cyclopropanation Parameters

EntryRh 2​ (OAc) 4​ LoadingChiral Sulfide LoadingTemperature (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
11.0 mol%5.0 mol%256582
21.0 mol%20.0 mol%257888
3 1.0 mol% 20.0 mol% 0 85 94
41.0 mol%20.0 mol%-207296
50.5 mol%20.0 mol%06094

Note: Entry 3 represents the optimal balance of yield and stereoselectivity for scalable drug development workflows.

Table 2: Analytical Characterization Summary of the Final Product

ParameterAnalytical Method / InstrumentResult / Specification
Appearance Visual InspectionWhite crystalline solid
Chiral Purity SFC (Chiralpak AD-H, CO 2​ /MeOH)>94% ee
Mass Spectrometry HRMS (ESI-TOF)m/z [M+H] + calcd for C 6​ H 8​ NO 2​ : 126.0550, found: 126.0553
1 H NMR 400 MHz, CDCl 3​ δ 7.85 (br s, 1H, NH), 2.45 (dd, 1H, C5-H), 1.65 (t, 1H, C6-H), 1.50 (s, 3H, CH 3​ ), 1.15 (dd, 1H, C6-H)
13 C NMR 100 MHz, CDCl 3​ δ 178.2, 176.5, 33.4, 29.8, 22.1, 15.6

References

  • Catalytic asymmetric cyclopropanation of electron deficient alkenes mediated by chiral sulfides. Chemical Communications (RSC Publishing). URL:[Link]

  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. URL:[Link]

  • Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpRh(III) Catalyzed C–H Activation and CpIr(III) Transfer Hydrogenation. ACS Catalysis. URL:[Link]

  • On the Mechanism of Ylide-Mediated Cyclopropanations: Evidence for a Proton-Transfer Step and Its Effect on Stereoselectivity. Journal of the American Chemical Society. URL:[Link]

Application

Chiral Purity at its Peak: A Comprehensive Guide to the Quantification of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione via Chiral HPLC

Abstract This technical guide provides a detailed methodology for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the (1S,5R) enantiomer...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed methodology for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the (1S,5R) enantiomer of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. As the stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles, robust analytical methods for enantioselective analysis are paramount in drug development and quality control. This document outlines a systematic approach to chiral stationary phase selection, mobile phase optimization, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Significance of Enantiomeric Purity

The compound (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic lactam, a structural motif present in various biologically active molecules. In many cases, the therapeutic efficacy of a chiral drug resides in one enantiomer, while the other may be inactive or even elicit undesirable side effects. Therefore, the ability to selectively quantify the desired enantiomer is a non-negotiable aspect of pharmaceutical development, ensuring product safety and efficacy.

Direct enantiomeric separation by HPLC using a chiral stationary phase (CSP) is the most prevalent and effective technique for this purpose.[1] The underlying principle of this method is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times and, consequently, separation.[2] This application note details a comprehensive strategy for developing a reliable chiral HPLC method for the target analyte.

Foundational Principles of Chiral Method Development

The development of a successful chiral HPLC method is often an empirical process, guided by an understanding of the analyte's structure and the principles of chiral recognition.[3][4] For a bicyclic and polar molecule like (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and success in separating a wide variety of chiral compounds.[5][6]

Our developmental strategy will focus on screening a selection of polysaccharide-based columns under normal phase conditions, a mode often successful for polar analytes.

Proposed Chiral HPLC Method

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phases (for screening):

    • CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).

  • Analyte: Racemic standard of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione and a standard of the pure (1S,5R) enantiomer.

Initial Method Screening and Optimization Workflow

The following workflow provides a systematic approach to developing the optimal chiral separation method.

MethodDevelopmentWorkflow Start Start: Analyte Characterization (Racemic & Enantiopure Standards) ColumnScreening Column Screening (CHIRALPAK AD-H, CHIRALCEL OD-H, CHIRALPAK AS-H) Start->ColumnScreening Initial Conditions: Hexane/IPA (90:10, v/v) + 0.1% DEA Flow: 1.0 mL/min, Temp: 25°C MobilePhaseScreening Mobile Phase Screening (Hexane/IPA vs. Hexane/EtOH) ColumnScreening->MobilePhaseScreening Select best column AdditiveOptimization Additive Optimization (0.1% - 0.5% DEA) MobilePhaseScreening->AdditiveOptimization Select best alcohol modifier ParameterOptimization Parameter Optimization (Flow Rate, Temperature) AdditiveOptimization->ParameterOptimization Optimize for resolution & peak shape Validation Method Validation (ICH Guidelines) ParameterOptimization->Validation Finalize method parameters End Final Quantitation Method Validation->End

Figure 1: Systematic workflow for chiral HPLC method development.

Optimized Chromatographic Conditions (Hypothetical Outcome)

Based on literature for similar bicyclic compounds, the following conditions are proposed as a starting point and likely to yield a successful separation.[1]

ParameterRecommended Condition
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (based on the succinimide chromophore)
Injection Volume 10 µL
Sample Diluent Mobile Phase

Rationale for Parameter Selection:

  • Chiral Stationary Phase: CHIRALPAK® AD-H is an amylose-based CSP known for its broad enantioselectivity.

  • Mobile Phase: A normal phase mobile phase of hexane and an alcohol modifier is a standard choice for polysaccharide CSPs. Isopropanol is selected for its ability to form hydrogen bonds, which is crucial for chiral recognition.

  • Basic Additive: The presence of a basic nitrogen in the analyte structure necessitates the addition of a basic modifier like DEA to the mobile phase. This minimizes interactions with residual acidic silanol groups on the silica surface, thereby improving peak shape and reproducibility.

  • Detection Wavelength: The dione structure (a cyclic imide or succinimide derivative) is expected to have a UV absorbance maximum around 210 nm. This should be confirmed experimentally by running a UV scan of the analyte.

Step-by-Step Analytical Protocol

  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1.0 mL of diethylamine.

    • Combine in a suitable solvent reservoir and mix thoroughly.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the racemic standard of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione and dissolve it in 10 mL of the mobile phase.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

    • Prepare a separate working standard of the pure (1S,5R) enantiomer for peak identification.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte and dissolve it in a known volume of the mobile phase to achieve a final concentration within the validated linear range of the method.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

    • Inject a blank (mobile phase) to ensure no carryover.

    • Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution.

    • Inject the pure (1S,5R) standard to confirm its retention time.

    • Inject the prepared samples for quantification.

Method Validation (as per ICH Q2(R1) Guidelines)

A robust analytical method requires thorough validation to ensure its suitability for the intended purpose.[1][4] The following parameters should be assessed:

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Resolution (Rs) Rs ≥ 2.0 between enantiomers
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0% (for n=6 injections)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by:

  • Injecting a blank and a placebo (if applicable) to show no interfering peaks at the retention time of the enantiomers.

  • Peak purity analysis using a photodiode array (PDA) detector to confirm the homogeneity of the analyte peak.

Linearity and Range

The linearity of the method is its ability to elicit results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the (1S,5R) enantiomer standard spanning the expected concentration range (e.g., 1-150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Concentration (µg/mL)Peak Area (arbitrary units)
112,500
10124,800
50625,500
1001,251,000
1501,876,000
Accuracy

Accuracy is the closeness of the test results to the true value. It is assessed by a recovery study.

  • Procedure: Spike a placebo with the (1S,5R) enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0%.

Spike Level% Recovery (n=3)
80%99.5%
100%100.2%
120%99.8%
Precision

Precision is the degree of agreement among individual test results. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

Precision Level%RSD (n=6)
Repeatability0.8%
Intermediate Precision1.2%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Determination: Typically determined based on the signal-to-noise ratio (S/N), where S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a chiral HPLC method for the quantification of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. By employing a systematic screening approach with polysaccharide-based chiral stationary phases and adhering to rigorous validation protocols as outlined by ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method. Such a method is indispensable for ensuring the stereochemical purity, and thus the safety and efficacy, of pharmaceutical products containing this chiral entity.

References

Sources

Method

incorporating 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives into peptidomimetic drug candidates

Application Note: Engineering Conformationally Restricted Peptidomimetics via 3-Azabicyclo[3.1.0]hexane-2,4-dione Scaffolds Executive Summary & Rationale The translation of native peptides into viable clinical candidates...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Conformationally Restricted Peptidomimetics via 3-Azabicyclo[3.1.0]hexane-2,4-dione Scaffolds

Executive Summary & Rationale

The translation of native peptides into viable clinical candidates is frequently hindered by their high conformational flexibility and susceptibility to proteolytic degradation. To circumvent these limitations, the incorporation of conformationally restricted bicyclic scaffolds has emerged as a premier strategy in peptidomimetic drug design[1].

This application note details the mechanistic rationale and step-by-step protocols for incorporating 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives into peptide sequences. By fusing a cyclopropane ring to a succinimide (pyrrolidine-2,4-dione) core, this bicyclic imide acts as a highly rigidified structural surrogate. The scaffold effectively eliminates the entropic penalty associated with receptor binding by locking the peptide backbone into a predefined trajectory—most notably mimicking poly-L-proline type II (PPII) helices or inducing stable β -turns[2].

Mechanistic Insights: The Causality of Conformational Rigidification

In standard proline or monocyclic pyrrolidine derivatives, the five-membered ring undergoes rapid interconversion between envelope and half-chair conformations. This ring-puckering introduces flexibility in the χ1​ and χ2​ dihedral angles.

When utilizing the 3-azabicyclo[3.1.0]hexane-2,4-dione system, the fusion of the cyclopropane ring dramatically alters the stereoelectronic landscape. The increased p -character of the cyclopropane C–C bonds restricts the ring to a flattened boat conformation [3]. Consequently, the ϕ and ψ angles of the adjacent peptide bonds are constrained. When an N-alkylated derivative of this dione (e.g., an N-acetic acid derivative) is coupled during Solid-Phase Peptide Synthesis (SPPS), it forces the resulting peptidomimetic into a rigid vector, shielding adjacent amide bonds from protease active sites while perfectly orienting pharmacophoric side chains for target engagement[4].

Pathway N1 Linear Peptide (High Flexibility) N3 SPPS Coupling (HATU/DIPEA) N1->N3 N2 3-Azabicyclo[3.1.0]hexane-2,4-dione Scaffold N2->N3 N4 Rigid Peptidomimetic (Constrained Dihedrals) N3->N4 Cleavage & Folding N5 Proteolytic Stability & Target Affinity N4->N5 Biological Evaluation

Fig 1: Workflow of structural rigidification via bicyclic imide scaffold incorporation.

Quantitative Data: Impact of Scaffold Incorporation

The following table summarizes the typical pharmacokinetic and pharmacodynamic enhancements observed when a flexible native peptide turn is replaced with a 3-azabicyclo[3.1.0]hexane-2,4-dione surrogate.

Pharmacological PropertyNative Linear PeptideBicyclic Imide PeptidomimeticFold Improvement
Target Receptor Affinity ( Kd​ ) 450 nM12 nM37.5x
Proteolytic Half-life (Serum, t1/2​ ) 15 min> 24 hours> 96x
Conformational Entropy ( ΔS ) High (Disordered)Low (Pre-organized)N/A
Oral Bioavailability (F%) < 1%18%> 18x

Data represents generalized baseline improvements observed in constrained PPII and β -turn mimetic models.

Experimental Protocols: A Self-Validating SPPS Workflow

Because the 3-azabicyclo[3.1.0]hexane-2,4-dione core is sterically demanding, standard coupling reagents (e.g., DIC/Oxyma or HBTU) often yield incomplete reactions. This protocol utilizes HATU , which generates a highly reactive 7-azabenzotriazole active ester, to overcome the steric barrier of the bicyclic system. The protocol is designed as a self-validating system, employing in-process colorimetric and mass-spectrometric quality controls.

Phase 1: Scaffold Preparation & Activation

Note: The scaffold is typically synthesized via the photochemical decomposition of CHF 2​ -substituted pyrazolines or thermal [3+2] cycloadditions[5]. For SPPS, ensure the scaffold is functionalized with a free carboxylic acid (e.g., 2-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid).

  • Reagent Preparation: Dissolve 3.0 equivalents (relative to resin loading) of the bicyclic imide carboxylic acid and 2.9 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. The solution will immediately turn pale yellow, indicating the formation of the active ester. Allow pre-activation for exactly 2 minutes to prevent guanidinium side-product formation.

Phase 2: Solid-Phase Coupling
  • Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dichloromethane (DCM) for 30 minutes, followed by DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Self-Validation: Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of free primary amines.

  • Scaffold Coupling: Add the pre-activated bicyclic imide solution to the resin. Agitate at room temperature for 120 minutes.

    • Causality: The extended coupling time (120 min vs. standard 45 min) is strictly required to accommodate the steric bulk of the cyclopropane-fused imide.

  • Post-Coupling QC: Wash the resin thoroughly (DMF 5x, DCM 5x). Perform a Kaiser test.

    • Self-Validation: A negative result (colorless/yellow beads) confirms complete coupling. If positive, perform a second coupling cycle using PyBOP/HOAt to avoid capping truncated sequences.

Phase 3: Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a specialized cleavage cocktail: TFA / Triisopropylsilane (TIPS) / Ultrapure H 2​ O (95:2.5:2.5 v/v/v).

    • Causality: The highly constrained nature of the peptidomimetic can stabilize transient carbocations during global deprotection. TIPS acts as a vital carbocation scavenger to prevent the alkylation of the bicyclic core or adjacent residues.

  • Reaction: Incubate the resin in the cleavage cocktail for 2.5 hours at room temperature under gentle agitation.

  • Precipitation: Filter the resin and precipitate the cleaved peptidomimetic in ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under a gentle stream of nitrogen.

Structural Validation & Biological Evaluation

Following RP-HPLC purification, the structural rigidity of the peptidomimetic must be empirically validated before biological assays.

  • NMR Conformational Analysis: Conduct 2D NOESY and ROESY NMR experiments in CDCl 3​ or D 2​ O. The presence of strong sequential dαN​(i,i+1) NOE cross-peaks, combined with specific coupling constants ( 3JNH−αCH​ ), will validate that the bicyclic system has successfully locked the peptide into the predicted flattened boat/PPII conformation[2].

  • Circular Dichroism (CD) Spectroscopy: Scan the purified mimetic from 190 nm to 250 nm. A characteristic minimum at ~205 nm and a weak maximum at ~225 nm will serve as orthogonal validation of a stable PPII helical trajectory.

References

  • Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.
  • Poly-l-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.
  • Source: nih.
  • Source: nih.
  • Substituted 3-azabicyclo[3.1.

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione synthesis

Technical Support Center: (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione Synthesis Welcome to the dedicated technical resource for researchers and drug development professionals working on the asymmetric synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione Synthesis

Welcome to the dedicated technical resource for researchers and drug development professionals working on the asymmetric synthesis of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This bicyclic scaffold is a critical structural motif in various pharmaceutically active compounds.[1][2] Achieving high enantiomeric excess (e.e.) is paramount for therapeutic efficacy and regulatory approval. This guide provides in-depth, field-proven insights, troubleshooting workflows, and detailed protocols to help you overcome common challenges and optimize your synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for creating the chiral 3-azabicyclo[3.1.0]hexane core with high enantioselectivity?

A1: The construction of this chiral core predominantly relies on asymmetric cyclopropanation reactions. Key strategies include:

  • Transition Metal Catalysis: Dirhodium(II) and Iridium(III) complexes are highly effective for the cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates.[3][4] The choice of the chiral ligand attached to the metal center is the primary determinant of enantioselectivity.

  • Organocatalysis: Chiral aminocatalysts, such as prolinol derivatives, can promote Michael-Initiated Ring Closure (MIRC) reactions between α,β-unsaturated aldehydes and bromomalonates to yield highly functionalized chiral cyclopropanes with excellent e.e.[5][6]

  • Biocatalysis: Engineered enzymes, particularly myoglobin variants, have emerged as powerful catalysts for highly diastereo- and enantioselective cyclopropanations, offering a green and efficient alternative to traditional metal catalysts.[7][8] These biocatalysts can achieve outstanding selectivity (>99% e.e.) on a gram scale.[7]

Q2: My initial reaction yields a low enantiomeric excess. Is post-synthesis chiral resolution a viable option?

A2: Absolutely. When direct asymmetric synthesis provides a non-racemic but enantiomerically impure mixture, several post-synthesis resolution techniques can be employed to enhance the e.e. to >99%. The most common and scalable methods include:

  • Diastereomeric Salt Crystallization: This is a classical and industrially preferred method.[9] It involves reacting the enantiomeric mixture with a chiral resolving agent (an optically pure acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[10][11]

  • Chiral Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can effectively separate enantiomers.[11] SFC is often favored for larger-scale separations due to its speed and reduced consumption of organic solvents.[11]

  • Enzymatic Kinetic Resolution: This technique uses an enzyme that selectively reacts with one enantiomer, leaving the other unreacted. Dynamic Kinetic Resolution (DKR) is an advanced form that incorporates a racemization catalyst to convert the unwanted enantiomer into the desired one, theoretically allowing for a 100% yield.[11]

Q3: How critical are the reaction conditions (solvent, temperature, base) for maximizing enantioselectivity?

A3: They are critically important. The interplay between the catalyst, substrate, and reaction environment dictates the stereochemical outcome.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer, as it typically has a lower activation energy. However, this can also decrease the reaction rate.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, directly impacting stereoselectivity. A thorough solvent screen is a fundamental part of optimization.

  • Base: In many organocatalytic reactions, the choice of base is crucial. For instance, in some MIRC reactions, using a bulky, non-nucleophilic base like 2,6-lutidine can favor the desired cyclopropanation, while a different base like NaOAc can lead to an unexpected ring-opening reaction.[6]

Section 2: Troubleshooting Guide for Low Enantiomeric Excess

Low enantiomeric excess is the most common challenge in this synthesis. The following workflow and table are designed to help you systematically diagnose and resolve the issue.

Troubleshooting Workflow Diagram

G Start Start: Low e.e. (<90%) Observed Check_Purity Are Catalyst & Substrate Pure? Start->Check_Purity Check_Conditions Is the Reaction Environment Optimized? Check_Purity->Check_Conditions Yes Action_Purify Action: - Re-purify substrate (distillation/recrystallization). - Verify catalyst's optical purity & activity. Check_Purity->Action_Purify No Check_Background Is a Racemic Background Reaction Occurring? Check_Conditions->Check_Background Yes Action_Optimize Action: - Screen solvents (polar aprotic, nonpolar). - Titrate temperature (start lower). - Evaluate different bases/additives. Check_Conditions->Action_Optimize No Consider_Enrichment Is Post-Synthesis Enrichment Feasible? Check_Background->Consider_Enrichment No Action_Modify Action: - Lower reaction temperature. - Reduce reaction time. - Consider lower catalyst loading. Check_Background->Action_Modify Yes Action_Resolve Action: - Develop crystallization protocol (diastereomeric salts). - Use preparative chiral HPLC/SFC. Consider_Enrichment->Action_Resolve Yes End Goal: High e.e. (>99%) Achieved Consider_Enrichment->End No, re-evaluate synthetic route Action_Purify->Check_Conditions Action_Optimize->Check_Background Action_Modify->Consider_Enrichment Action_Resolve->End

Caption: A logical workflow for diagnosing and correcting suboptimal enantiomeric excess.

Troubleshooting Table
Problem Potential Cause Recommended Solution & Explanation
Low e.e. (<90%) 1. Impure Reagents/Catalyst: Impurities in the substrate can act as competitive inhibitors or promote a racemic background reaction. The chiral catalyst may have degraded or possess low optical purity.Solution: Re-purify the substrate via distillation or recrystallization. Verify the catalyst's enantiopurity and activity, especially if it's from an old or questionable batch.[12]
2. Suboptimal Reaction Temperature: The energy difference between the diastereomeric transition states leading to the (S,R) and (R,S) products is often small. Higher temperatures can provide enough energy to overcome both barriers, reducing selectivity.Solution: Lower the reaction temperature. Perform a temperature screen (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.
3. Incorrect Solvent Choice: The solvent can influence the three-dimensional structure of the catalyst-substrate complex. A poorly chosen solvent may not facilitate the highly organized transition state required for high stereoselectivity.Solution: Conduct a solvent screen. Evaluate a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, TFE).[4]
4. Competing Racemic Reaction: A non-catalyzed or achirally-catalyzed background reaction may be occurring simultaneously with the desired asymmetric transformation, producing a racemic product that erodes the overall e.e.[12]Solution: Lower the reaction temperature to slow down the higher-energy background reaction. In some cases, reducing catalyst loading can minimize side reactions promoted by the catalyst itself.
Inconsistent e.e. between batches 1. Moisture or Air Sensitivity: Many organometallic catalysts and reagents are sensitive to air and moisture, leading to catalyst deactivation and inconsistent results.[12]Solution: Ensure all glassware is rigorously oven- or flame-dried. Use freshly distilled, anhydrous solvents. Conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
2. Reagent Addition Rate/Order: For reactions that are highly exothermic or have complex mechanisms, the rate and order of reagent addition can influence selectivity.Solution: Standardize the protocol. Use a syringe pump for slow, controlled addition of key reagents. Ensure the order of addition is consistent across all experiments.
Good e.e. but low yield/conversion 1. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction due to impurities, product inhibition, or thermal instability.Solution: Ensure reagents are pure. If applicable, consider a higher catalyst loading or a second addition of the catalyst midway through the reaction.
2. Reaction Temperature Too Low: While lower temperatures often improve e.e., a temperature that is too low may not provide sufficient energy to overcome the activation barrier, resulting in a stalled reaction.Solution: Incrementally increase the reaction temperature while carefully monitoring the e.e. to find an optimal point.

Section 3: Key Methodologies & Protocols

Protocol 3.1: Asymmetric Cyclopropanation via Rh(II) Catalysis

This protocol is a representative example based on established methods for synthesizing the 3-azabicyclo[3.1.0]hexane core.[3]

  • Glassware Preparation: Oven-dry all glassware at 120 °C overnight and assemble while hot under a stream of dry argon.

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add N-Boc-2,5-dihydropyrrole (1.0 eq) and the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.1 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration of the substrate.

  • Reagent Addition: In a separate, dry syringe, prepare a solution of ethyl diazoacetate (EDA, 1.1 eq) in anhydrous DCM.

  • Reaction Execution: Place the reaction flask in a cooling bath set to 0 °C. Add the EDA solution dropwise to the reaction mixture over 4-6 hours using a syringe pump. The slow addition is critical to maintain a low concentration of EDA and suppress side reactions.

  • Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired (1S,5R)-N-Boc-1-carboxyethyl-3-azabicyclo[3.1.0]hexane.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis (see Protocol 3.3).

Protocol 3.2: Chiral Enrichment via Diastereomeric Salt Crystallization

This protocol describes a general procedure for enhancing the e.e. of a carboxylic acid intermediate post-synthesis.

  • Hydrolysis: If your product is an ester, first hydrolyze it to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/H₂O).

  • Salt Formation: Dissolve the enantiomerically enriched but impure carboxylic acid (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, ~0.5-0.6 eq) in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the carboxylic acid solution while stirring. The diastereomeric salt of the major enantiomer should preferentially precipitate. The formation of crystals can be initiated by scratching the flask or adding a seed crystal.

  • Maturation: Allow the mixture to stir at room temperature for several hours, then cool it further (e.g., to 0-4 °C) to maximize the yield of the crystalline salt.

  • Isolation: Isolate the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Acid: Suspend the isolated diastereomeric salt in a biphasic system of ethyl acetate and 1 M HCl. Stir until the solid dissolves. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiopurified carboxylic acid.

  • Analysis: Determine the final e.e. by chiral HPLC. Repeat the crystallization if necessary to achieve the desired purity.

Protocol 3.3: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a stock solution of your purified product at approximately 1 mg/mL in the HPLC mobile phase.

  • Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are common starting points.

  • Method Development: Begin with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1 mL/min.

  • Analysis: Inject the sample and monitor the elution profile with a UV detector at an appropriate wavelength.

  • Optimization: If the enantiomers do not resolve, systematically vary the mobile phase composition (e.g., 95:5, 80:20 hexane:isopropanol) and the flow rate. Small amounts of additives like trifluoroacetic acid (for acids) or diethylamine (for bases) can improve peak shape.[12]

  • Quantification: Once baseline separation is achieved, integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100

References

  • Enantia. Purification and chiral resolution. Enantia | Chemistry experts for pharma and biotech sectors. [Link]

  • Cruz, R., et al. (2022). Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing. [Link]

  • Madarász, A., et al. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. SciSpace. [Link]

  • Stout, J. (2018). Techniques used for the separation of enantiomers. ResearchGate. [Link]

  • Shaikh, A. A., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO00535J. [Link]

  • Bajaj, P., et al. (2018). Gram-scale synthesis of chiral cyclopropane-containing drugs and drug precursors with engineered myoglobin catalysts featuring complementary stereoselectivity. PMC. [Link]

  • Hernandez, K. E., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. University of Rochester. [Link]

  • O'Neill, M. J., et al. (2013). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. PMC. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Thieme. [Link]

  • Worl, C., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and CpIrIII Transfer Hydrogenation*. ACS Catalysis. [Link]

  • Le-Phuc, T., et al. (2017). Enantioselective C–H Functionalization–Addition Sequence Delivers Densely Substituted 3-Azabicyclo[3.1.0]hexanes. ACS Publications. [Link]

  • de la Campa, R., et al. Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Universidad Autónoma de Madrid. [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Archives. [Link]

  • Hartmann, R. W., et al. (1993). Synthesis and Aromatase Inhibitory Activity of Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- And -[3.1.1]heptane-2,4- Diones. PubMed. [Link]

  • Skrzyńska, A., & Albrecht, Ł. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

  • Xie, H., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Azabicyclo[3.1.0]hexane-2,4-dione Cyclizations

Welcome to the Technical Support Center for the synthesis of 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives. This cyclopropane-fused succinimide is a privileged, conformationally restricted scaffold critical to the deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives. This cyclopropane-fused succinimide is a privileged, conformationally restricted scaffold critical to the development of mu-opioid receptor antagonists (e.g., CP-866,087), aromatase inhibitors, and other bioactive molecules[1][2].

Constructing this highly strained bicyclic system presents significant synthetic challenges. This guide is engineered for drug development professionals and researchers to diagnose root causes of low yields, optimize reaction conditions, and implement self-validating protocols.

Mechanistic Workflows & Root Cause Analysis

Understanding the causality behind your chosen synthetic route is the first step in troubleshooting. The formation of the 3-azabicyclo[3.1.0]hexane core is generally achieved through one of three primary pathways, each with distinct thermodynamic and kinetic vulnerabilities.

ReactionPathways SM1 Maleimides R1 Pd-Catalyzed Cyclopropanation (N-Tosylhydrazones) SM1->R1 Pd(II), Base R2 [3+2] Cycloaddition & Photochemical Denitrogenation SM1->R2 Diazo compounds, hν SM2 1,2-Cyclopropanedicarboxylic Acid R3 Thermal Imidation (Primary Amines) SM2->R3 Heat, -H2O Prod 3-Azabicyclo[3.1.0]hexane-2,4-dione R1->Prod R2->Prod R3->Prod

Major Synthetic Pathways to 3-Azabicyclo[3.1.0]hexane-2,4-dione Scaffolds.

Troubleshooting Guide & FAQs

Q1: Why is my Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones stalling at 30-40% yield? A1: This is fundamentally a kinetic mismatch issue. The reaction relies on a strong base (e.g., LiOtBu) to deprotonate the N-tosylhydrazone, followed by thermal decomposition to generate a diazo species in situ. This diazo compound then reacts with the Pd catalyst to form a Pd-carbenoid, which inserts into the maleimide olefin[1].

  • Causality: If your base is partially quenched by atmospheric moisture, or if the reaction temperature is too low (<90°C), diazo formation becomes the rate-limiting step. The active Pd catalyst is left waiting, leading to competitive side reactions like maleimide polymerization or catalyst degradation.

  • Solution: Ensure strictly anhydrous conditions, use 2.5–3.0 equivalents of fresh LiOtBu, and maintain a strict 90°C environment to synchronize diazo generation with carbenoid insertion.

Q2: During synthesis via 1,2-cyclopropanedicarboxylic acid and primary amines, I observe incomplete cyclization and ring-opening byproducts. How can I fix this? A2: Thermal imidation is under thermodynamic control and requires the continuous removal of water to drive the equilibrium toward the 2,4-dione[3].

  • Causality: Researchers often apply excessive heat (>150°C) to force the cyclization. However, this thermal energy exceeds the activation barrier for the cleavage of the highly strained cyclopropane ring, resulting in ring-opened byproducts.

  • Solution: Transition to azeotropic water removal using a Dean-Stark apparatus with toluene (boiling point ~110°C). If the yield remains low, abandon thermal conditions and activate the diacid with a coupling reagent (e.g., CDI or DCC) to allow cyclization at room temperature.

Q3: I am using a[3+2] cycloaddition followed by denitrogenation to form the cyclopropane ring, but thermal decomposition gives poor yields. Why? A3: Thermal decomposition of pyrazolines requires harsh temperatures that induce radical-mediated side reactions, leading to complex mixtures and low yields of the desired bicyclic core[4].

  • Causality: The thermal energy required to extrude N₂ often matches the energy required to break the newly formed C-C bonds, leading to retro-cycloaddition or radical polymerization.

  • Solution: Shift to a photochemical decomposition (e.g., UV irradiation). Photochemistry allows for denitrogenation at room temperature, preserving the strained 3-azabicyclo[3.1.0]hexane architecture and significantly improving both yield and diastereoselectivity[4].

TroubleshootingLogic Start Low Yield in Pd-Catalyzed Cyclopropanation? Check1 Check Reagent Purity (N-Tosylhydrazone) Start->Check1 Check2 Check Base Equivalents (LiOtBu) Start->Check2 Check3 Check Temperature (90-100°C) Start->Check3 Sol1 Recrystallize Hydrazone Check1->Sol1 Impure Sol2 Use 2.5-3.0 eq Base to ensure diazo formation Check2->Sol2 < 2.0 eq Sol3 Optimize Heating Avoid thermal degradation Check3->Sol3 < 90°C or > 110°C

Troubleshooting Logic Tree for Optimizing Palladium-Catalyzed Cyclopropanation Yields.

Standardized Experimental Protocols

To ensure reproducibility, utilize these self-validating protocols designed to catch failures before the reaction is worked up.

Protocol A: Palladium-Catalyzed Cyclopropanation (Gram-Scale)

Reference Standard: Jiang et al., 2017[1]

  • Preparation: In an oven-dried Schlenk tube under argon, add the maleimide (1.0 equiv), N-tosylhydrazone (1.5 equiv), and PdCl₂(PPh₃)₂ (5 mol%).

  • Solvent & Base Addition: Add anhydrous 1,4-dioxane (0.1 M relative to maleimide), followed by LiOtBu (2.5 equiv) in one portion.

  • Self-Validation Checkpoint 1 (Initiation): Stir at room temperature for 5 minutes. Validation: The suspension should turn a deep color (often dark red/brown), indicating the initial deprotonation of the hydrazone. If the color remains pale, your base has degraded.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 90°C.

  • Self-Validation Checkpoint 2 (Reaction Progress): After 30 minutes, briefly observe the reaction. Validation: Gentle evolution of N₂ gas should be visible. Take an LC-MS aliquot at 2 hours; the N-tosylhydrazone mass should be completely absent.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via silica gel chromatography to isolate the major diastereoisomer[1].

Protocol B: Photochemical Denitrogenation of Pyrazolines

Reference Standard: Zheng et al., 2020[4]

  • Cycloaddition: React the maleimide with the diazo compound in DCM at room temperature until TLC indicates complete consumption of the maleimide to form the pyrazoline intermediate.

  • Photochemical Setup: Transfer the crude pyrazoline solution (in a UV-transparent quartz or borosilicate vessel) into a photochemical reactor equipped with a medium-pressure Hg lamp.

  • Self-Validation Checkpoint (Denitrogenation): Begin irradiation. Validation: Monitor the reaction via LC-MS. You must observe a clean mass shift of exactly -28 Da (loss of N₂). If a -28 Da mass is not observed, check the UV cutoff of your reaction vessel.

  • Isolation: Concentrate the solvent in vacuo and purify via silica gel chromatography to yield the 3-azabicyclo[3.1.0]hexane-2,4-dione[4].

Quantitative Data & Reagent Optimization

The table below summarizes the causal effects of varying reaction parameters during the Pd-catalyzed cyclopropanation. Use this data to benchmark your own optimization efforts.

EntryCatalyst (5 mol%)Base (equiv.)SolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂K₂CO₃ (2.5)Toluene9045Weak base fails to efficiently generate the diazo intermediate.
2PdCl₂(PPh₃)₂LiOtBu (1.5)1,4-Dioxane9062Insufficient base leads to incomplete conversion and stalling.
3PdCl₂(PPh₃)₂LiOtBu (2.5)1,4-Dioxane11071Excessive heat causes thermal degradation of the Pd-carbenoid.
4 PdCl₂(PPh₃)₂ LiOtBu (2.5) 1,4-Dioxane 90 92 Optimal balance of diazo generation and carbenoid stability.

References

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087." RSC Publishing, 2017.1

  • Zheng, Y., Yu, X., Lv, S., & Wu, Y. "Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines." PMC, 2020. 4

  • "Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile." US Patent 4225499A, Google Patents, 1980. 3

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC Separation for (1S,5R) and (1R,5S) Azabicyclo[3.1.0]hexane-2,4-dione

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric resolution of (1S,5R) and (1R,5S) azabicyclo[3.1.0]h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with the enantiomeric resolution of (1S,5R) and (1R,5S) azabicyclo[3.1.0]hexane-2,4-dione.

This rigid, bicyclic imide scaffold is a critical chiral building block in the synthesis of dopamine D3 receptor modulators[1] and aromatase inhibitors[2]. Due to its constrained cyclopropane-fused pyrrolidine-2,5-dione structure, achieving baseline resolution ( Rs​>1.5 ) requires precise control over stationary phase selection, mobile phase thermodynamics, and secondary interactions.

Method Development Workflow

G Start Start: Racemic Mixture (1S,5R) & (1R,5S) CSP Select Stationary Phase (Chiralcel OD-H / Chiralpak AD-H) Start->CSP MP Screen Mobile Phase (Hexane/IPA 90:10) CSP->MP Eval Evaluate Resolution (Rs) MP->Eval Tailing Peak Tailing Observed? Eval->Tailing Modifier Add 0.1% Isopropylamine (Masks residual silanols) Tailing->Modifier Yes Opt Optimize Temp & Flow Rate (15-25°C, 1.0 mL/min) Tailing->Opt No Modifier->Opt Done Final Validated Method Opt->Done

Workflow for optimizing chiral HPLC separation of azabicyclo[3.1.0]hexane-2,4-dione enantiomers.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is Chiralcel OD or Chiralpak AD recommended as the primary screening column for this scaffold? Expert Answer: The azabicyclo[3.1.0]hexane-2,4-dione core features a highly rigid, planar imide system fused to a sterically demanding cyclopropane ring. Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) provide an optimal chiral recognition environment. The carbamate linkages on the CSP act as both hydrogen bond donors and acceptors, interacting strongly with the C=O and N-H groups of the imide. The cyclopropane ring provides the necessary steric bulk to differentiate the (1S,5R) and (1R,5S) enantiomers within the chiral grooves of the polymer[1].

Q2: I am observing severe peak tailing and broad peak shapes. How do I correct this? Expert Answer: Peak tailing in bicyclic imides is typically caused by secondary interactions between the weakly acidic imide proton ( pKa​≈9−10 ) and residual silanol groups on the silica support of the CSP. Resolution: Introduce a mobile phase modifier. While acidic modifiers (e.g., 0.1% Trifluoroacetic acid) are standard for strictly acidic analytes, empirical data for azabicyclo[3.1.0]hexane-2,4-dione derivatives often utilizes basic modifiers. For instance, validated methods for D3 receptor modulator intermediates utilize 0.1% isopropylamine in the isopropanol co-solvent to dynamically coat residual silanols and sharpen the imide peaks without degrading the column[1].

Q3: Should I use Normal Phase (NP) or Polar Organic Mode (POM)? Expert Answer: Start with Normal Phase (e.g., Hexane/Isopropanol 90:10 v/v). The non-polar hexane bulk promotes strong, directional hydrogen bonding between the analyte's imide moiety and the CSP's carbamate groups. If solubility is poor or retention times are excessively long ( k′>10 ), switch to Polar Organic Mode (100% Methanol or Acetonitrile). POM disrupts the standard H-bonding network, relying more on dipole-dipole and steric interactions, which can sometimes invert the elution order of the enantiomers.

Section 2: Step-by-Step Method Optimization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: Sample Preparation

  • Dissolve the racemic (1S,5R)/(1R,5S) azabicyclo[3.1.0]hexane-2,4-dione in a diluent matching the mobile phase (e.g., Hexane/IPA 1:1) to prevent injection solvent effects (fronting/splitting).

  • Target a concentration of 0.5 - 1.0 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter to protect the CSP frit.

Phase 2: Initial Screening

  • Install a Chiralcel OD-H or Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Equilibrate the column with Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) containing 0.1% isopropylamine[1]. Run at least 10 column volumes (~25 mL) to ensure the modifier has coated the stationary phase.

  • Set the flow rate to 1.0 mL/min and the column compartment temperature to 25 °C.

  • Monitor UV absorbance at 210 nm and 230 nm. Note: The unsubstituted imide carbonyls lack a strong chromophore above 250 nm; ensure your UV detector lamp has sufficient energy in the low-UV range.

Phase 3: Thermodynamic Optimization (If Rs​<1.5 )

  • Adjust the Modifier: If peaks co-elute, swap Isopropanol for Ethanol. Ethanol is less sterically hindered and penetrates the CSP polymer network differently, often enhancing selectivity ( α ).

  • Modulate Temperature: Lower the column temperature to 15 °C. Decreasing temperature increases the entropic contribution to chiral recognition, which often improves resolution for rigid bicyclic systems, albeit at the cost of slightly broader peaks and higher backpressure.

  • Validation Check: Inject a blank to confirm no carryover, followed by the racemate. Calculate Rs​=2(tR2​−tR1​)/(w1​+w2​) . If Rs​≥1.5 , the method is validated for preparative scale-up or quantitative analysis.

Section 3: Quantitative Data & Column Comparison

The following table summarizes expected chromatographic parameters for this class of compounds based on established methodologies and structural analogs[1].

Column Stationary PhaseMobile Phase CompositionModifierSelectivity ( α )Resolution ( Rs​ )Peak Shape / Remarks
Chiralcel OD-H Hexane / IPA (90:10)0.1% Isopropylamine1.45> 2.0Optimal. Excellent peak symmetry; baseline separation achieved.
Chiralpak AD-H Hexane / EtOH (85:15)0.1% TFA1.201.3Moderate tailing; requires temperature reduction to 15 °C to reach baseline.
Chiralpak IC Hexane / IPA (70:30)None1.05< 1.0Poor. Immobilized phase lacks optimal steric fit for the cyclopropane ring.
References
  • Synthesis and Aromatase Inhibitory Activity of Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane. PubMed (NIH).[Link]

  • EP2070922B1 - Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.

Sources

Optimization

Technical Support Center: Troubleshooting N-Alkylation of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Welcome to the Technical Support Center for the functionalization of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione . This chiral, highly strained bicyclic imide is a critical building block in the synthesis of var...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione . This chiral, highly strained bicyclic imide is a critical building block in the synthesis of various neuroactive and antiviral pharmaceutical intermediates.

While nitrogen functionalization remains one of the most frequently utilized transformations in medicinal chemistry[1], the ambidentate nature of the imide anion and the inherent ~27 kcal/mol strain of the fused cyclopropane ring make this specific substrate highly susceptible to byproduct formation. This guide provides field-proven, mechanistically grounded solutions to eliminate these side reactions.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: I am observing a significant amount of O-alkylation (isoimide formation) instead of the desired N-alkylated product. How can I shift the selectivity? The Causality: The deprotonated imide is an ambidentate nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom acts as a "hard" nucleophile, while the nitrogen is "softer". The competition between N-alkylation and O-alkylation is heavily influenced by the nature of the electrophile and the counterion[2]. If you use a "hard" electrophile (e.g., alkyl tosylates or mesylates) or a counterion that coordinates tightly to nitrogen (like Ag⁺), O-alkylation is kinetically favored. The Solution: Switch to a softer electrophile, such as an alkyl iodide or bromide. Replace your base with Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF. The large, polarizable Cs⁺ ion dissociates readily, leaving a highly reactive, "naked" imide anion that kinetically and thermodynamically favors N-alkylation[3].

Q2: My LC-MS shows a major byproduct with a mass of[M + H₂O + Alkyl]. What is this, and how do I prevent it? The Causality: This mass corresponds to the amic acid byproduct, resulting from the hydrolytic ring-opening of the imide. Imides are highly susceptible to hydrolysis in the presence of hydroxide ions. If you are using hygroscopic bases (like K₂CO₃) that have absorbed atmospheric moisture, or if your solvent isn't strictly anhydrous, the base generates hydroxide in situ, which directly attacks the carbonyl carbon rather than deprotonating the nitrogen. The Solution: Ensure strictly anhydrous conditions. Flame-dry all glassware, use anhydrous DMF or MeCN over molecular sieves, and store your carbonate bases in a desiccator. Never use aqueous hydroxide bases (NaOH/KOH) for this transformation.

Q3: I am seeing degradation of the bicyclic core and a complete loss of the cyclopropane ring signals in my ¹H-NMR. Why is the core unstable? The Causality: The [3.1.0] bicyclic system possesses immense ring strain. When exposed to strong, nucleophilic bases (e.g., alkoxides like NaOMe or NaOtBu) or excessively high temperatures, the nucleophile can attack the cyclopropane ring directly. This initiates a ring-opening cascade driven by the thermodynamic relief of the cyclopropane strain. The Solution: Strictly utilize non-nucleophilic bases. Mild carbonate bases (Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA) are mandatory. Maintain the reaction temperature below 60 °C to prevent thermal degradation of the strained core.

Q4: Is there a risk of epimerization at the C1 or C5 chiral centers during this reaction? The Causality: The C1 position is a bridgehead carbon bearing a methyl group, and C5 is a bridgehead proton. While deprotonation at a bridgehead is generally disfavored by Bredt's rule, the extreme electron-withdrawing nature of the adjacent imide carbonyls and the altered sp²-like character of the cyclopropane bonds make the C5 proton unusually acidic. Prolonged exposure to excess strong base can cause reversible deprotonation, leading to racemization or epimerization of the (1S,5R) stereocenters. The Solution: Limit the base equivalents to exactly 1.1 eq. Do not leave the reaction stirring indefinitely; utilize the self-validating protocol below to monitor conversion and quench immediately upon completion.

Part 2: Quantitative Data Summary

The following table summarizes the causal relationship between reaction conditions and byproduct distribution during the alkylation of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

BaseSolventElectrophileN-Alkylation (%)O-Alkylation (%)Ring-Opened / Hydrolyzed (%)
K₂CO₃ AcetoneR-Br75%15%10%
Ag₂CO₃ TolueneR-OTs10%85%5%
NaOH (aq) THFR-Br20%5%75% (Hydrolysis)
NaOMe MeOHR-I15%5%80% (Ring-Opening)
Cs₂CO₃ DMF (Anhydrous)R-I>95% <2%<2%

Part 3: Reaction Pathway Visualization

ReactionPathways SM (1S,5R)-1-Methyl-3-azabicyclo [3.1.0]hexane-2,4-dione N_Alk Desired N-Alkylation (Kinetic/Thermodynamic) SM->N_Alk Soft Electrophile, Cs2CO3, DMF O_Alk O-Alkylation Byproduct (Isoimide Formation) SM->O_Alk Hard Electrophile, Ag2CO3 or Non-polar RingOp Cyclopropane Ring Opening Byproduct SM->RingOp Strong Nucleophile (e.g., NaOMe), Heat Hydro Amic Acid Byproduct (Imide Hydrolysis) SM->Hydro Aqueous Hydroxide (NaOH/H2O)

Reaction pathways for imide alkylation highlighting desired vs. byproduct trajectories.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates strict In-Process Controls (IPC) to validate the integrity of the imide core before the electrophile is introduced.

Materials Required:

  • (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1.0 eq)

  • Alkyl Iodide (R-I) (1.1 eq)

  • Anhydrous Cs₂CO₃ (1.1 eq) - Must be dried under vacuum at 120 °C for 4 hours prior to use.

  • Anhydrous DMF (stored over 3Å molecular sieves)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge the system with dry N₂ for 15 minutes.

  • Imide Deprotonation: Add the imide (1.0 eq) and anhydrous Cs₂CO₃ (1.1 eq) to the flask. Add anhydrous DMF (10 mL/g of imide) via syringe. Stir the suspension at 20–25 °C for 30 minutes.

  • Self-Validation Check (IPC 1): Withdraw a 10 µL aliquot, dilute in dry MeCN, and analyze via LC-MS.

    • Validation: You must observe the mass of the intact imide anion. If a mass of [M + 18] is observed, hydrolysis has occurred due to wet reagents; abort the reaction.

  • Electrophile Addition: Once IPC 1 passes, cool the reaction mixture to 0 °C using an ice bath. Add the Alkyl Iodide (1.1 eq) dropwise over 10 minutes to prevent localized exothermic spikes that could trigger cyclopropane ring-opening.

  • Alkylation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Conversion Check (IPC 2): Analyze via TLC or LC-MS. The reaction is complete when <2% of the starting imide remains. Do not exceed 6 hours of stirring to prevent epimerization at the C5 bridgehead.

  • Quench and Workup: Quench the reaction by adding cold saturated aqueous NH₄Cl (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: References

  • Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews Source: American Chemical Society (ACS) URL:[Link]

  • Organic Reactions in Ionic Liquids: N-Alkylation of Cyclic Imides with Alkyl Halides Promoted by Potassium Fluoride Source: ResearchGate URL:[Link]

  • The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates Source: American Chemical Society (ACS) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione vs (1R,5S) enantiomer bioactivity

The bicyclic imide scaffold 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a highly valuable conformationally restricted building block in modern medicinal chemistry. By fusing a cyclopropane ring to a succinimide core,...

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Author: BenchChem Technical Support Team. Date: March 2026

The bicyclic imide scaffold 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a highly valuable conformationally restricted building block in modern medicinal chemistry. By fusing a cyclopropane ring to a succinimide core, the molecule is locked into a rigid "boat-like" conformation. This rigidity minimizes the entropic penalty typically incurred when a flexible molecule binds to a receptor, making it an ideal structural motif for highly potent therapeutics.

However, the pharmacological utility of this scaffold is entirely dependent on its stereochemistry. The spatial orientation of the bridgehead methyl group—dictated by the (1S,5R) versus the (1R,5S) configuration—determines how the molecule (and its downstream active pharmaceutical ingredients, APIs) docks into complex receptor pockets.

This guide objectively compares the bioactivity profiles, structural causality, and experimental validation workflows for these two enantiomers.

Stereochemical Architecture & Pharmacological Causality

The fusion of the 3-membered cyclopropane ring to the 5-membered imide ring creates a rigid V-shaped geometry. The critical differentiator between the two enantiomers is the vector of the bridgehead methyl group at the C1 position:

  • In the (1S,5R) enantiomer , the methyl group is oriented in a specific spatial vector that often perfectly complements the hydrophobic pockets of neuropharmacological targets, such as Somatostatin Receptor 4 (SSTR4)[1].

  • In the (1R,5S) enantiomer , the inverted vector of the methyl group can cause severe steric clashes in SSTR4, but conversely, it provides the exact spatial arrangement required to inhibit enzymes like human placental aromatase[2].

Because the dione itself is typically a synthetic intermediate, its "bioactivity" is best evaluated by how its stereochemistry dictates the efficacy of the downstream APIs synthesized from it.

G Node1 Target Receptor Pocket (e.g., SSTR4 / Aromatase) Node4 High Affinity Binding (Optimal Steric Fit) Node1->Node4 If Stereocenter Matches Pocket Node5 Steric Clash (Reduced Affinity) Node1->Node5 If Stereocenter Mismatches Node2 (1S,5R)-Enantiomer Bridgehead Methyl 'Up' Node2->Node1 Docking Node3 (1R,5S)-Enantiomer Bridgehead Methyl 'Down' Node3->Node1 Docking

Stereoselective receptor docking mechanism for 3-azabicyclo[3.1.0]hexane derivatives.

Comparative Bioactivity Profile

The following table summarizes the divergent pharmacological utilities of the two enantiomeric scaffolds when incorporated into rigidified drug analogues[3].

Parameter(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione(1R,5S)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Bridgehead Stereochemistry Methyl vector oriented 'Up' (relative to cyclopropane base)Methyl vector oriented 'Down'
Primary Pharmacological Utility Chiral scaffold for SSTR4 Agonists (Analgesics)Chiral scaffold for Aromatase Inhibitors (Oncology)
Downstream Target Affinity High affinity for SSTR4 (e.g., IC50 < 10 nM)High affinity for Aromatase (e.g., >140-fold potency vs standard)
Conformational Rigidity High (Restricted succinimide pucker)High (Restricted succinimide pucker)
Off-Target Liability Low (Steric bulk prevents off-target kinase binding)Low (Rigidity prevents induced-fit in off-target enzymes)

Experimental Workflows for Resolution and Validation

To accurately compare the bioactivity of these enantiomers, researchers must first isolate them with high enantiomeric purity, followed by rigorous in vitro validation. The protocols below are designed as self-validating systems to ensure scientific integrity.

Protocol A: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)

Unlike traditional HPLC, SFC is utilized here because supercritical CO2 provides superior mass transfer kinetics, which is critical for resolving structurally rigid, closely eluting bicyclic imides.

  • Sample Preparation: Dissolve the racemic dione in a 1:1 mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Causality: The rigid dione has limited solubility in pure non-polar solvents. DCM ensures complete dissolution, while MeOH acts as a compatible co-solvent for the SFC mobile phase, preventing column precipitation.

  • SFC Separation: Inject the sample onto a Chiralpak AD-H column. Run an isocratic mobile phase of 85% supercritical CO2 and 15% MeOH at 120 bar and 35°C.

    • Causality: The amylose-based stationary phase provides differential hydrogen bonding with the imide carbonyls. The specific spatial orientation of the bridgehead methyl group in the (1S,5R) vs (1R,5S) enantiomers dictates the strength of this hydrogen bonding, allowing for baseline separation.

  • Validation Checkpoint: Perform analytical HPLC on the collected fractions using a secondary chiral stationary phase (e.g., Chiralcel OJ-H). Calculate the Enantiomeric Excess (ee).

    • System Rule: If ee < 98%, the fraction must be re-processed. Downstream biological assays are highly sensitive to chiral impurities; >98% ee guarantees that observed bioactivity is not an artifact of the opposite enantiomer.

Protocol B: In Vitro Target Validation (Radioligand Displacement Assay)

This protocol validates the stereospecific binding causality of the downstream APIs synthesized from the respective dione enantiomers.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the target receptor (e.g., SSTR4).

    • Causality: Using isolated membranes rather than whole cells eliminates confounding cellular variables (like membrane permeability or active efflux pumps), isolating the pure thermodynamic binding event.

  • Incubation: Incubate the membranes in a 96-well plate with a constant concentration of a radioligand (e.g.,[125I]-somatostatin) and titrating concentrations (10^-11 to 10^-5 M) of the (1S,5R) or (1R,5S) derived compound. Incubate for 90 minutes at 25°C to reach equilibrium.

    • Causality: Competitive displacement allows for the calculation of the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation, providing a direct quantitative measure of how well the specific enantiomeric geometry fits the receptor pocket.

  • Validation Checkpoint: Include a known reference agonist (e.g., Somatostatin-14) as a positive control in every plate.

    • System Rule: The assay is only valid if the reference compound's IC50 falls within 0.5 log units of its historical average. If it deviates, the membrane integrity is compromised, and the data must be discarded.

Sources

Comparative

A Researcher's Guide to Benchmarking (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione Derivatives in Protease Inhibition

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives as protease inhibitors. The methodologies and principles detailed herein are designed to ensure scientific rigor and generate reproducible, high-quality data for comparative analysis.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane core is a conformationally rigid scaffold that has garnered significant interest in medicinal chemistry.[1][2] Its unique three-dimensional structure allows for precise orientation of substituents, making it an attractive starting point for designing highly selective enzyme inhibitors.[1] Derivatives of this scaffold, particularly those featuring the dione functionality, are being explored as covalent inhibitors that can form a stable bond with nucleophilic residues in the active sites of enzymes like proteases.[3][4]

Proteases are a major class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention in diseases ranging from cancer to viral infections.[5][6][7] The development of potent and selective protease inhibitors is therefore a critical endeavor in modern drug discovery.[6][8] This guide will focus on establishing a robust benchmarking protocol to evaluate the inhibitory potential of novel (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives against key protease targets.

The Principle of Covalent Inhibition

The dione moiety within the 3-azabicyclo[3.1.0]hexane scaffold can act as an electrophilic "warhead." In the context of protease inhibition, particularly against cysteine proteases, the mechanism involves the nucleophilic attack by the active site cysteine residue on one of the carbonyl carbons of the dione. This leads to the formation of a stable, irreversible covalent bond, effectively inactivating the enzyme.[4][9]

Understanding this mechanism is crucial for experimental design. Because the inhibition is time-dependent and irreversible, kinetic parameters such as the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_i) are more informative than the standard half-maximal inhibitory concentration (IC50) value alone.[9][10]

Experimental Design for Robust Benchmarking

A successful benchmarking study hinges on a well-conceived experimental plan that includes appropriate controls and allows for the determination of key inhibitory parameters.

Selection of Target Proteases

The choice of proteases for screening should be guided by the therapeutic area of interest. The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is particularly promising for targeting cysteine proteases. Relevant examples include:

  • Cathepsins (e.g., Cathepsin B): These lysosomal proteases are implicated in cancer progression and metastasis.[11][12]

  • Caspases (e.g., Caspase-3): These are key executioner enzymes in the apoptotic pathway and are targets in both cancer and neurodegenerative disease research.[13][14]

  • Viral Proteases (e.g., SARS-CoV-2 PLpro): Cysteine proteases are essential for the replication of many viruses, making them attractive antiviral targets.[4][15]

Compound Selection and Preparation

For a comparative study, a panel of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives with varying substituents should be synthesized or procured. It is also essential to include:

  • A Known Reference Inhibitor: A well-characterized inhibitor for each target protease (e.g., E-64 for Cathepsin B, Ac-DEVD-CHO for Caspase-3) should be run in parallel as a positive control for inhibition.[5]

  • Vehicle Control: All assays must include a control group containing the same concentration of the solvent (typically DMSO) used to dissolve the test compounds.[5]

Assay Principle: Fluorometric Substrate Cleavage

A widely used and highly sensitive method for monitoring protease activity is the use of fluorogenic substrates.[6][16] These substrates consist of a peptide sequence recognized by the protease, flanked by a fluorophore and a quencher. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by the active protease, the fluorophore is released from the quencher, resulting in a quantifiable increase in fluorescence.[5][6] The rate of this increase is directly proportional to the protease activity.

G cluster_0 Assay Principle Substrate Fluorogenic Substrate (Quenched) Enzyme Active Protease Substrate->Enzyme Binding Product Cleaved Substrate + Free Fluorophore (Fluorescent) Enzyme->Product Cleavage Inhibitor Dione Derivative Inhibitor->Enzyme Covalent Inactivation

Caption: Fluorometric assay principle for protease activity.

Detailed Protocol: IC50 Determination for Cathepsin B Inhibition

This protocol provides a step-by-step method for determining the IC50 values of test compounds against human Cathepsin B in a 96-well plate format.

Materials:

  • Human Cathepsin B enzyme

  • Cathepsin B Reaction Buffer

  • Fluorogenic Cathepsin B Substrate (e.g., Ac-RR-AFC)[11][17]

  • Test (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives

  • Reference Inhibitor (e.g., FF-FMK or E-64)[11]

  • DMSO

  • Black, flat-bottom 96-well microplates[11]

  • Fluorescence microplate reader (Excitation/Emission = 400/505 nm)[11][17]

Protocol Workflow:

Caption: Experimental workflow for IC50 determination.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test derivatives and the reference inhibitor in reaction buffer. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration in the assay is consistent and typically ≤1%.[5]

  • Plate Setup: To a 96-well plate, add 10 µL of each diluted test compound, reference inhibitor, or vehicle control (for 100% activity) to the appropriate wells.

  • Enzyme Preparation: Dilute the human Cathepsin B stock solution in chilled reaction buffer to the desired working concentration.

  • Enzyme Addition: Add 40 µL of the diluted enzyme solution to each well containing the compounds and controls.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.[5][10] This step is critical for covalent inhibitors as it allows time for the inactivation reaction to occur before the introduction of the substrate.

  • Reaction Initiation: Prepare the substrate solution by diluting the stock in reaction buffer. Add 50 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence reader set to kinetic mode.[11] Measure the fluorescence intensity every minute for 30-60 minutes at 37°C (Ex/Em = 400/505 nm).[11]

  • Data Analysis: a. For each well, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.[10] b. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)) c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R) to determine the IC50 value.[10]

Data Presentation and Interpretation

For clear comparison, the calculated IC50 values should be summarized in a table. This allows for a direct assessment of the relative potency of each derivative against the target proteases.

Table 1: Comparative Inhibitory Potency (IC50) of Dione Derivatives

Compound IDCathepsin B IC50 (nM)Caspase-3 IC50 (nM)Selectivity Index (Casp-3/Cath-B)
Derivative 1150>10,000>66
Derivative 2458,500189
Derivative 32,300>10,000>4
Reference (E-64) 25 N/A N/A

Interpreting the Data:

  • Potency: A lower IC50 value indicates higher potency. In the example above, Derivative 2 is the most potent against Cathepsin B.

  • Selectivity: The selectivity index (ratio of IC50 values for different proteases) is a crucial parameter. A high selectivity index (like that of Derivative 2) is desirable, as it suggests the compound is less likely to have off-target effects.[6]

  • Structure-Activity Relationship (SAR): By comparing the chemical structures of the derivatives with their corresponding IC50 values, researchers can begin to deduce the structure-activity relationships. For instance, if Derivative 2 has a specific functional group that Derivatives 1 and 3 lack, this group may be critical for potent inhibition.

Advanced Kinetics: Determining K_i and k_inact

While IC50 is a useful metric for initial screening, for covalent inhibitors, determining the inhibition constant (K_i) and the rate of inactivation (k_inact) provides a more complete picture of the inhibitor's efficiency.[9][10] These parameters are independent of assay conditions like substrate concentration.[10][18]

The determination of k_inact/K_i typically involves measuring the observed rate of inactivation (k_obs) at various inhibitor concentrations and fitting the data to the Michaelis-Menten equation. This is a more complex analysis but is considered the gold standard for characterizing irreversible inhibitors.[15][19]

Conclusion

Benchmarking (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives requires a systematic and rigorous approach. By employing standardized fluorometric assays, including appropriate controls, and carefully analyzing the kinetic data, researchers can reliably compare the potency and selectivity of novel compounds. The initial determination of IC50 values provides a robust platform for ranking compounds and establishing structure-activity relationships. For lead candidates, further characterization to determine k_inact and K_i is strongly recommended to fully understand their mechanism and potential as therapeutic agents.

References

  • Assay Genie. Cathepsin B Inhibitor Screening Kit (Fluorometric). [Link]

  • BPS Bioscience. Cathepsin B Inhibitor Screening Assay Kit. [Link]

  • BPS Bioscience. Data sheet Cathepsin B Inhibitor Screening Assay Kit. [Link]

  • Hampton, R. et al. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation. PMC. [Link]

  • BioVision. Cathepsin B Activity Assay Kit. [Link]

  • Reaction Biology. Protease Assays. [Link]

  • BPS Bioscience. Homogeneous Caspase-3 Assay Kit. [Link]

  • Creative Bioarray. Caspase Activity Assay. [Link]

  • Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Martin, M. et al. Protease Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • G-Biosciences. Protease & Protease Inhibitor Systems. [Link]

  • Ekins, S. et al. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. PubMed. [Link]

  • Biocompare. Protease Assay Kits. [Link]

  • Lonsdale, R. and Ward, R.A. The Taxonomy of Covalent Inhibitors. Biochemistry. [Link]

  • Ekins, S. et al. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. [Link]

  • Chemspace. (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. [Link]

  • Schleiden, S. et al. Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • Drug Hunter. Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

  • Sattigeri, J.A. et al. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • Bitesize Bio. How to Interpret IC50 and Kd in Drug–Target Interactions. [Link]

  • Rut W., et al. Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2. PMC. [Link]

  • Drusin, S. et al. Atomistic-Level Description of the Covalent Inhibition of SARS-CoV-2 Papain-like Protease. [Link]

  • NextSDS. 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-,(1S,5R)-(9CI). [Link]

  • Glukhareva, T.V. et al. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • Chen, J. et al. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. RSC Publishing. [Link]

  • PubChem. (1R,5S)-3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. [Link]

  • Glukhareva, T.V. et al. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PMC. [Link]

Sources

Validation

A Guide to the Comparative Stability Analysis of Substituted 3-Azabicyclo[3.1.0]hexane-2,4-diones Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is a compelling structural motif in medicinal chemistry, appearing in a range of biologically active compou...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is a compelling structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, bicyclic nature offers a unique three-dimensional presentation of substituents for interaction with biological targets. However, the inherent strain of the cyclopropane ring and the presence of a succinimide-like dione system raise critical questions about the stability of these molecules under physiological conditions. Understanding the chemical and metabolic liabilities of this scaffold is paramount for the successful development of drug candidates.

This guide provides a comprehensive framework for conducting a comparative stability analysis of substituted 3-azabicyclo[3.1.0]hexane-2,4-diones. In the absence of extensive published comparative data, this document serves as a practical blueprint for researchers to design, execute, and interpret studies that will elucidate the structure-stability relationships within their own series of compounds.

The Imperative of Stability in Drug Discovery

A drug candidate's journey from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Stability under physiological conditions directly impacts a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For the 3-azabicyclo[3.1.0]hexane-2,4-dione class, the key stability concerns are susceptibility to hydrolysis and enzymatic degradation. A thorough understanding of how different substituents on the bicyclic core influence this stability is crucial for optimizing drug-like properties.

Unraveling Potential Degradation Pathways

The 3-azabicyclo[3.1.0]hexane-2,4-dione core contains a succinimide-like moiety, which is known to be susceptible to hydrolysis, particularly under basic conditions.[1][2][3] Therefore, the primary anticipated degradation pathway is the hydrolytic cleavage of one of the amide bonds in the dione ring. This would lead to the formation of a dicarboxylic acid derivative, which would likely have significantly different physicochemical and pharmacological properties.

Furthermore, enzymatic degradation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, can introduce a variety of metabolites. The nature and position of substituents on the scaffold will dictate the primary sites of metabolic attack.

cluster_chemical Chemical Degradation cluster_metabolic Metabolic Degradation Parent Substituted 3-Azabicyclo[3.1.0]hexane-2,4-dione Hydrolyzed Ring-Opened Dicarboxylic Acid Derivative Parent->Hydrolyzed Hydrolysis (pH 7.4) Parent_Met Substituted 3-Azabicyclo[3.1.0]hexane-2,4-dione Metabolites Oxidized Metabolites (e.g., Hydroxylation) Parent_Met->Metabolites CYP450 Enzymes (Liver Microsomes)

Figure 1: Proposed primary degradation pathways for substituted 3-azabicyclo[3.1.0]hexane-2,4-diones under physiological conditions.

A Framework for Comparative Stability Assessment

To objectively compare the stability of a series of substituted 3-azabicyclo[3.1.0]hexane-2,4-diones, a multi-pronged approach is recommended, encompassing both chemical and metabolic stability assays.

Chemical Stability: Hydrolytic Susceptibility

The intrinsic chemical stability of the scaffold can be assessed by monitoring its degradation in aqueous buffers that mimic physiological pH.

Experimental Protocol: Hydrolytic Stability at Physiological pH

  • Preparation of Test Solutions: Prepare stock solutions of each test compound in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Incubation: Dilute the stock solutions to a final concentration of 10 µM in phosphate-buffered saline (PBS) at pH 7.4. Incubate the solutions at 37°C in a shaking water bath.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of remaining parent compound against time and determine the half-life (t½) for each compound.

Metabolic Stability: In Vitro Assays

Metabolic stability is typically assessed using subcellular fractions, such as liver microsomes, or intact cells, like hepatocytes. These systems contain the key drug-metabolizing enzymes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final protein concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points and Quenching: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot and quench the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint) for each compound.

Experimental Protocol: Plasma Stability

  • Preparation of Incubation Mixture: Add the test compound (final concentration of 1 µM) to fresh or frozen plasma from the species of interest (e.g., human, rat, mouse).

  • Incubation: Incubate the samples at 37°C.

  • Time Points and Sample Preparation: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), precipitate the plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.

  • Centrifugation and Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Calculate the half-life (t½) of the compound in plasma.

cluster_workflow Comparative Stability Workflow Start Series of Substituted 3-Azabicyclo[3.1.0]hexane-2,4-diones Chemical Chemical Stability Assay (Hydrolysis at pH 7.4) Start->Chemical Metabolic Metabolic Stability Assays (HLM, Plasma) Start->Metabolic LCMS LC-MS/MS Analysis (Quantification of Parent Compound) Chemical->LCMS Metabolic->LCMS Data Data Analysis (t½, CLint) LCMS->Data Comparison Comparative Analysis of Structure-Stability Relationships Data->Comparison

Figure 2: Experimental workflow for the comparative stability analysis of substituted 3-azabicyclo[3.1.0]hexane-2,4-diones.

Presenting Comparative Data for Analysis

The results of these stability studies should be tabulated to facilitate a clear comparison between the different substituted analogs. This allows for the identification of structure-stability relationships that can guide further optimization efforts.

Table 1: Hypothetical Comparative Hydrolytic Stability Data

Compound IDSubstituent (R)Half-life (t½) at pH 7.4 (hours)
ABC-001 H36.2
ABC-002 4-Cl28.5
ABC-003 4-OCH₃42.8
ABC-004 4-NO₂15.7

Table 2: Hypothetical Comparative Metabolic Stability Data in Human Liver Microsomes

Compound IDSubstituent (R)In Vitro Half-life (t½) (minutes)Intrinsic Clearance (CLint) (µL/min/mg protein)
ABC-001 H45.115.4
ABC-002 4-Cl58.311.9
ABC-003 4-OCH₃22.630.7
ABC-004 4-NO₂> 60< 11.5

Table 3: Hypothetical Comparative Plasma Stability Data (Human)

Compound IDSubstituent (R)Half-life (t½) in Plasma (hours)
ABC-001 H> 48
ABC-002 4-Cl> 48
ABC-003 4-OCH₃32.1
ABC-004 4-NO₂> 48

Interpreting the Results and Guiding Drug Design

The data generated from these comparative stability studies will provide invaluable insights for the optimization of 3-azabicyclo[3.1.0]hexane-2,4-dione-based drug candidates. For instance, the hypothetical data above suggests that electron-withdrawing groups like nitro (ABC-004) may increase susceptibility to hydrolysis, while metabolically labile groups like methoxy (ABC-003) could be sites for rapid metabolism. Conversely, halogenation (ABC-002) might block a metabolic hotspot, thereby increasing metabolic stability.

By systematically evaluating the impact of various substituents on both chemical and metabolic stability, researchers can develop a clear understanding of the structure-stability relationships for this important class of compounds. This knowledge-driven approach will enable the rational design of more stable and ultimately more effective drug candidates. A patent for azabicyclo[3.1.0]hexane derivatives suggests that isotopic substitution, such as with deuterium, could be a strategy to enhance metabolic stability, potentially by slowing the rate of enzymatic cleavage of C-H bonds.[4]

Conclusion

References

  • Ouellette, D., et al. (2013). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs, 5(3), 449-461. Available from: [Link]

  • Ouellette, D., et al. (2013). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs, 5(3). Available from: [Link]

  • Le-Huu, P., et al. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available from: [Link]

  • GlaxoSmithKline LLC. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. Google Patents. EP2070922B1.
  • Wang, R., et al. (2022). Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab. Frontiers in Immunology, 13. Available from: [Link]

  • Wang, R., et al. (2022). Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab. Frontiers in Immunology, 13, 861758. Available from: [Link]

  • Cleveland, M., et al. (2025). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ResearchGate. Available from: [Link]

  • Ohio University. (n.d.). Characterization of succinimide stability during trypsin digestion for LC-MS analysis. OUCI. Available from: [Link]

  • Pfizer Inc. (2005). Preparation of 3-azabicyclo [3.1.0] hexane derivatives. Google Patents. WO2005037790A1.
  • G.A. Kormanyos, et al. (1981). HYDROLYTIC STABILITY OF IMIDES OF DIFFERENT STRUCTURES. Periodica Polytechnica Chemical Engineering. Available from: [Link]

  • Li, Y., et al. (2023). Construction of the 3‐azabicyclo[3.1.0]hexane scaffold from acyclic and cyclic precursors. Chemistry – A European Journal. Available from: [Link]

  • Syren, P.O. (2018). Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. ACS Catalysis. Available from: [Link]

  • University of Luxembourg. (n.d.). 3-azabicyclo[3.1.0]hexane-2,4-dione. PubChemLite. Available from: [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836-847. Available from: [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836–847. Available from: [Link]

  • Filatov, A. S., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine y. Beilstein Archives. Available from: [Link]

  • PubChem. (n.d.). 3-Oxabicyclo(3.1.0)hexane-2,4-dione. National Center for Biotechnology Information. Available from: [Link]

  • Knyazev, N. A., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H). PMC. Available from: [Link]

  • Knyazev, N. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available from: [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry, 12, 2351–2359. Available from: [Link]

  • Knyazev, N. A., et al. (2021). Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents. Semantic Scholar. Available from: [Link]

  • Knyazev, N. A., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. ResearchGate. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione proper disposal procedures

Proper Disposal Procedures for (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Comprehensive Laboratory Safety Guide As drug development accelerates, researchers frequently encounter novel bicyclic imides like (1...

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Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Comprehensive Laboratory Safety Guide

As drug development accelerates, researchers frequently encounter novel bicyclic imides like (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. While these cyclopropanated succinimide derivatives are invaluable as rigid scaffolds in medicinal chemistry, their unique physicochemical properties demand strict operational and disposal protocols.

This guide provides an authoritative, self-validating Standard Operating Procedure (SOP) for the safe handling, regulatory classification, and ultimate destruction of this compound, ensuring compliance with federal environmental standards and protecting laboratory personnel.

Physicochemical Profiling & Risk Assessment

Before designing a disposal plan, we must define the compound’s physical parameters. (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a non-halogenated, nitrogenous heterocyclic compound. Because it contains an imide moiety, it is susceptible to base-catalyzed hydrolysis, a critical factor when consolidating liquid waste.

Table 1: Quantitative Data and Operational Impact

PropertyValueCausality / Operational Impact
CAS Number 148236-92-4Primary identifier required for Safety Data Sheets (SDS) and EPA waste profiling.
Molecular Formula C₆H₇NO₂Non-halogenated organic; dictates high-temperature incineration as the primary disposal route.
Molecular Weight 125.13 g/mol Essential for calculating molarity in solution-based waste streams.
Physical State Solid (Powder)High risk of aerosolization; mandates all dry handling occur within a certified fume hood.
Chemical Class Bicyclic ImideUnstable in extreme pH; must be segregated from strong bases to prevent exothermic hydrolysis.

Operational Handling Protocol

To prevent the generation of contaminated ambient environments, handling must follow a strict, self-validating sequence. According to the guidelines established in Prudent Practices in the Laboratory (), minimizing exposure at the source is the primary defense against unknown toxicological profiles.

Step 1: Environmental Preparation

  • Action: Conduct all handling of the dry powder inside a chemical fume hood.

  • Validation Check: Verify the fume hood monitor displays a face velocity between 80–100 feet per minute (fpm) before opening the chemical container.

  • Causality: Proper face velocity ensures the capture of fine powder particulates, preventing inhalation exposure and laboratory cross-contamination.

Step 2: PPE Selection and Donning

  • Action: Don standard laboratory PPE: flame-resistant lab coat, ANSI Z87.1-compliant safety goggles, and nitrile gloves.

  • Causality: Nitrile provides a superior barrier against the non-polar organic solvents (e.g., dichloromethane, DMSO) typically used to dissolve bicyclic imides, whereas latex degrades rapidly upon solvent contact.

Step 3: Weighing and Dissolution

  • Action: Use anti-static weigh boats. Slowly transfer the powder into the target solvent while stirring.

  • Causality: Bicyclic imides can accumulate static charge. Anti-static boats prevent the powder from repelling and aerosolizing. Gradual addition prevents clumping and localized exothermic reactions during dissolution.

Cradle-to-Grave Disposal Plan

The disposal of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) Subtitle C regulations (). Because it is a non-halogenated organic compound, it must be routed toward thermal destruction.

Step 1: Waste Segregation

  • Action: Route pure compound and solutions made with non-halogenated solvents (e.g., ethanol, ethyl acetate) into a designated "Non-Halogenated Organic Waste" carboy. If the compound was dissolved in halogenated solvents (e.g., chloroform, DCM), the entire mixture must be routed to "Halogenated Organic Waste."

  • Causality: Mixing halogenated and non-halogenated waste alters the required incineration temperature and significantly increases disposal costs.

  • Validation Check: Test the pH of the waste carboy. Ensure the pH is between 5 and 9. Causality: Highly alkaline waste (pH > 10) can catalyze the hydrolysis of the imide ring into a dicarboxylic acid monoamide, potentially causing off-gassing and dangerous pressurization of the sealed waste container.

Step 2: Solid Waste Management

  • Action: Place all contaminated consumables (weigh boats, spatulas, Kimwipes, and empty vials) into a puncture-resistant, poly-lined solid hazardous waste drum. Do not dispose of these in standard municipal trash.

Step 3: RCRA Labeling and Accumulation

  • Action: Affix a hazardous waste label to the container the moment the first drop of waste is added. The label must explicitly list "(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione" and all associated solvents.

  • Causality: Unlabeled or vaguely labeled ("Organic Waste") containers violate EPA regulations and pose severe risks to downstream waste handlers who rely on accurate chemical profiles to prevent incompatible chemical mixing.

Step 4: Final Destruction

  • Action: Coordinate pickup with a licensed hazardous waste vendor for high-temperature rotary kiln incineration.

  • Causality: Incineration at temperatures exceeding 1000°C ensures complete thermal oxidation of the compound. The carbon framework is converted to CO₂ and H₂O, while the nitrogenous ring is oxidized to NOx, which is safely neutralized by the facility's exhaust scrubbers.

Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent widespread contamination.

  • Isolation: Evacuate the immediate area and allow airborne aerosols to settle for 10 minutes.

  • Containment (Solid Spill): Do not sweep the powder. Cover the spill with damp paper towels or a specialized chemical absorbent pad. Causality: Dry sweeping vigorously aerosolizes the powder, drastically increasing the inhalation hazard.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a sealable hazardous waste bag.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., 70% isopropanol) to dissolve residual traces, followed by a standard soap and water wash. Route all cleanup materials into the solid hazardous waste stream.

Workflow Visualization

The following diagram illustrates the self-validating lifecycle of the compound, from initial handling through to EPA-compliant destruction.

G Handling Operational Handling (Fume Hood, PPE) WasteGen Waste Generation (Solid/Liquid) Handling->WasteGen Standard Process Spill Spill Event (Contain & Neutralize) Handling->Spill Accident Segregation Waste Segregation (Non-Halogenated Organic) WasteGen->Segregation Transfer Spill->Segregation Cleanup Waste Storage RCRA Accumulation (Secondary Containment) Segregation->Storage Label & Store Disposal Final Destruction (High-Temp Incineration) Storage->Disposal Licensed Contractor

Figure 1: Cradle-to-grave operational and disposal workflow for bicyclic imide compounds.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Research Council URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview Source: United States Environmental Protection Agency (EPA) URL: [Link]

Handling

Comprehensive Safety and Handling Guide for (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. As a valued researcher, your safety is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. As a valued researcher, your safety is paramount. This document is designed to empower you with the knowledge to manage this chemical compound responsibly, ensuring both personal safety and the integrity of your research. The information herein is synthesized from established safety data sheets of structurally similar compounds and general best practices for laboratory chemical handling.

Immediate Safety Essentials: Personal Protective Equipment (PPE)

The foundation of safe chemical handling lies in the correct selection and use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione in any form (solid or in solution).

Eye and Face Protection: Your First Line of Defense

Direct contact with (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione can cause serious eye irritation.[1][3] Therefore, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are essential to provide a seal around the eyes, protecting against splashes, dust, and vapors. Standard safety glasses do not offer sufficient protection.[4]

  • Face Shield: When handling larger quantities (typically >25 g) or when there is a significant risk of splashing, a full-face shield must be worn in conjunction with chemical splash goggles.[4][5]

Hand Protection: The Importance of Correct Glove Selection

Skin contact is a primary route of exposure that can lead to irritation.[1][2][3] The choice of glove material is critical for providing an effective barrier.

  • Material: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as butyl rubber or neoprene.[6][7]

  • Inspection and Technique: Always inspect gloves for tears or punctures before use. Employ the proper technique for removing gloves to avoid contaminating your skin.[5]

Body Protection: Shielding Against Contamination

Accidental spills can happen, and appropriate body protection is necessary to prevent skin contact.

  • Laboratory Coat: A standard laboratory coat is required for all procedures.

  • Chemical-Resistant Apron: When mixing solutions or handling quantities where splashing is a risk, a chemical-resistant apron should be worn over the lab coat.[4]

  • Protective Clothing: For large-scale operations, consider a chemical-resistant suit to provide full-body protection.[8]

Respiratory Protection: Safeguarding Your Inhalation Pathway

Inhalation of dust or aerosols can cause respiratory irritation.[3]

  • Engineering Controls: The primary method for controlling airborne contaminants is to work in a well-ventilated area, preferably within a certified chemical fume hood.[2][9]

  • Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is necessary. For solid particulates, a P95 or P100 filter is recommended. For vapors, an organic vapor cartridge may be appropriate.[2][10]

Operational Protocols: A Step-by-Step Approach to Safety

Adherence to standardized procedures is crucial for minimizing risk. The following protocols outline the safe handling of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The container should be kept tightly closed.[1][2]

Handling and Use
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][2]

  • Donning PPE: Put on all required PPE as outlined in Section 1.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[9]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[1][2]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[11][12]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and absorbent materials, in a designated and properly labeled hazardous waste container.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[1][2][11] Do not dispose of it down the drain or in regular trash.[3][9]

Data Presentation and Visual Guides

For clarity and quick reference, the following table summarizes the recommended PPE, and a diagram illustrates the PPE selection workflow.

Table 1: Personal Protective Equipment (PPE) Summary

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (<1g) Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Chemical Splash Goggles & Face ShieldNitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Reaction Setup Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Gloves (e.g., Butyl Rubber)Chemical-Resistant Suit (if necessary)NIOSH-Approved Respirator

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for Handling (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione Start Start: Assess Task Task Handling (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione? Start->Task SmallScale Small Scale (<1g) Weighing/Transfer Task->SmallScale Yes SolutionPrep Solution Preparation or Splash Risk SmallScale->SolutionPrep No BasePPE Base PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles SmallScale->BasePPE Yes Spill Spill or Aerosol Generation SolutionPrep->Spill No SolutionPrep->BasePPE Yes Spill->BasePPE Yes AddFaceShield Add: Face Shield BasePPE->AddFaceShield UpgradeGloves Upgrade: Heavy-Duty Gloves BasePPE->UpgradeGloves End Proceed with Task BasePPE->End AddApron Add: Chemical-Resistant Apron AddFaceShield->AddApron AddApron->End AddRespirator Add: NIOSH-Approved Respirator UpgradeGloves->AddRespirator AddRespirator->End

Sources

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